Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Description
Properties
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBHYWDCHSZDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029310 | |
| Record name | N,N-Bis(4-tert-octylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals | |
| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15721-78-5 | |
| Record name | 4,4′-Di-tert-octyldiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(4-tert-octylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF06JO4WIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine?
An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Introduction
This compound, also known by trade names such as VANLUBE 81, is a sterically hindered secondary aromatic amine.[1] Due to its molecular structure, it functions as a highly effective antioxidant, finding applications as a stabilizer in various industrial products, including polymers and lubricants.[1] Its primary mechanism of action involves scavenging free radicals, thereby preventing oxidative degradation of materials.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and material science.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[1] |
| Common Name | This compound |
| Synonyms | VANLUBE 81, Octylated diphenylamine, Bis(4-tert-octylphenyl)amine, 4,4'-Di-tert-octyldiphenylamine[1][2] |
| CAS Number | 15721-78-5[1][3][4][5][6] |
| Molecular Formula | C₂₈H₄₃N[1][3][4][5] |
| Molecular Weight | 393.65 g/mol [3][4][5] |
| InChI Key | GQBHYWDCHSZDQU-UHFFFAOYSA-N[1] |
Physical Properties
The physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Appearance | Colorless prismatic crystals[1], Solid[7] | [1][7] |
| Melting Point | >88°C (decomposes) | [8] |
| Boiling Point | 476.5 ± 34.0 °C (Predicted) | [8] |
| Density | 0.935 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in chloroform[8]. Soluble in non-polar solvents like hexane.[1] | [1][8] |
| Vapor Pressure | 0-0 Pa at 20-25°C | [8] |
Chemical Properties and Reactivity
This compound exhibits antioxidant properties due to the reactive hydrogen atom on the secondary amine, which can donate to neutralize free radicals.[1]
-
Antioxidant Activity : It functions as a free radical scavenger, which is crucial for preventing the oxidative degradation of polymers and lubricants.[1] The bulky tert-octyl groups enhance its solubility in organic media and provide steric hindrance around the amine nitrogen, contributing to its stability and effectiveness as an antioxidant.
-
Oxidation and Reduction : The compound can be oxidized to form corresponding quinone derivatives. Conversely, it can undergo reduction to form various amine derivatives.[1]
-
Electrophilic Substitution : The aromatic rings are susceptible to electrophilic substitution reactions.[1]
Spectroscopic and Crystallographic Data
While specific NMR and IR spectra are not detailed in the provided search results, crystallographic data is available. A study published in IUCrData provides a detailed crystal structure analysis of the compound.[9]
| Crystal Data | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 13.1380 (13) |
| b (Å) | 13.1380 (13) |
| c (Å) | 13.1380 (13) |
| β (°) | 108.261 (2) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.027 |
| Data sourced from a crystallographic study by Wang et al.[9] |
The dihedral angle between the two phenyl rings is reported to be 41.15 (12)°.[9]
Experimental Protocols
Synthesis: Acid Clay-Catalyzed Alkylation
A common method for the synthesis of this compound is the acid clay-catalyzed alkylation of diphenylamine.[1]
Materials:
-
Diphenylamine
-
2,4,4-trimethyl-1-pentene (diisobutylene)
-
Montmorillonite-based solid acid catalyst
-
Non-polar solvent (e.g., hexane)
Procedure:
-
The montmorillonite catalyst facilitates the formation of a tertiary carbocation from 2,4,4-trimethyl-1-pentene.
-
Diphenylamine is then alkylated by this carbocation.
-
The rigid pore structure of the acid clay catalyst provides regioselectivity, favoring the formation of the para-substituted product.[1]
-
The reaction mixture is then processed to isolate the crude product.
Purification: Crystallization
The final product is typically purified through crystallization.[1]
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable hot non-polar solvent, such as hexane.
-
The solution is allowed to cool slowly, promoting the formation of high-purity, colorless prismatic crystals.[1]
-
The crystals are collected by filtration and dried.
Safety and Handling
| Hazard Information | Details |
| Signal Word | Warning[10] |
| Hazard Statements | H315: Causes skin irritation.[10]H319: Causes serious eye irritation.[10]H335: May cause respiratory irritation.[10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Storage | Store in a dark place under an inert atmosphere at room temperature[8] or between -10°C and 20°C.[1] |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Free radical scavenging mechanism of the antioxidant.
References
- 1. This compound|393.6 g/mol [benchchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. 15721-78-5 | this compound - Moldb [moldb.com]
- 4. scbt.com [scbt.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 双(4-(2,4,4-三甲基-2-戊基)苯基)胺 CAS#: 15721-78-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine chemical structure and IUPAC name.
An In-depth Technical Guide on Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Introduction
This compound, also known commercially as VANLUBE 81, is a sterically hindered secondary aromatic amine.[1] Due to the reactive hydrogen atom bonded to the nitrogen, this compound is widely utilized for its antioxidant properties, particularly in the stabilization of polymers and lubricating oils at high temperatures.[1][2] Its primary function is to inhibit oxidative degradation by scavenging free radicals, thereby extending the service life of materials exposed to heat, light, and other environmental stressors.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and applications.
Chemical Structure and IUPAC Name
The molecule consists of two 4-(2,4,4-trimethylpentan-2-yl)phenyl groups, also known as tert-octylphenyl groups, attached to a central amine. The bulky tert-octyl groups provide steric hindrance, which contributes to its stability and efficacy as an antioxidant.
The IUPAC name for this compound is 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline .[1][3]
Core Chemical Data
All essential identification and structural information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[1][3] |
| Synonyms | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine, Bis(4-tert-octylphenyl)amine, Octylated Diphenylamine[1][3] |
| CAS Number | 15721-78-5[1][3][4][5][6][7] |
| Molecular Formula | C₂₈H₄₃N[1][4][5] |
| Molecular Weight | 393.65 g/mol [4][5][6][7] |
| InChI Key | GQBHYWDCHSZDQU-UHFFFAOYSA-N[6] |
| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C[4] |
Physicochemical and Crystallographic Properties
The physical and chemical properties determine the compound's behavior and suitability for various applications. Predicted and experimentally determined values are presented below.
Table 1: Physicochemical Properties
| Property | Value |
| Physical Form | Solid; Light beige to light brown[6] |
| Melting Point | >88°C (decomposition)[6] |
| Boiling Point | 476.5 ± 34.0 °C (Predicted)[6] |
| Density | 0.935 ± 0.06 g/cm³ (Predicted)[6] |
| Water Solubility | 52.3 - 100 µg/L at 25-28°C[6] |
| LogP | 8.8 - 10.81 at 25-40°C[6] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place[6] |
Table 2: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic[2] |
| Space Group | P2/c[2] |
| a (Å) | 17.587 (2)[2] |
| b (Å) | 13.1380 (13)[2] |
| c (Å) | 12.3963 (13)[2] |
| β (°) | 108.261 (2)[2] |
| Volume (ų) | 2721.4 (5)[2] |
| Z | 4[2] |
| Dihedral Angle | 41.15 (12)° (between aromatic rings)[2] |
Experimental Protocols
Synthesis: Acid Clay-Catalyzed Alkylation
A common method for synthesizing this compound is through the alkylation of diphenylamine.[1]
Methodology:
-
Catalyst Activation: A montmorillonite-based solid acid clay catalyst is prepared and activated.
-
Reaction Setup: Diphenylamine is dissolved in a suitable non-polar solvent.
-
Alkylation: The catalyst is added to the diphenylamine solution. 2,4,4-trimethyl-1-pentene is then added dropwise to the mixture under controlled temperature conditions. The acid catalyst facilitates the formation of a tertiary carbocation from the pentene, which subsequently undergoes an electrophilic aromatic substitution reaction with diphenylamine.[1] The rigid pore structure of the clay catalyst enhances regioselectivity, favoring the formation of the para-substituted product.[1]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the solid catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by crystallization from a non-polar solvent, such as hexane.[1] This process yields high-purity, colorless prismatic crystals of the final product.[1]
Caption: Synthesis workflow for this compound.
Mechanism of Action as an Antioxidant
The antioxidant activity of this compound is its most significant property. It functions as a radical scavenger to terminate the auto-oxidation chain reactions that lead to material degradation.
The mechanism involves the donation of the hydrogen atom from its secondary amine group (-NH-) to a free radical (R•), which could be a peroxy, alkoxy, or alkyl radical. This process neutralizes the highly reactive free radical and forms a stable, sterically hindered aminyl radical. This new radical is much less reactive due to the delocalization of the unpaired electron across the aromatic rings and the steric hindrance from the bulky tert-octyl groups, preventing it from propagating the oxidation chain.
Caption: Antioxidant mechanism via free radical scavenging.
Applications
The primary application of this compound is as a high-temperature, ashless antioxidant.[3]
-
Lubricating Oils: It is used in various types of lubricating oils to prevent degradation and maintain performance at elevated temperatures (200-260°C).[3]
-
Polymers: It is incorporated into polymer formulations, such as polyolefins, to enhance thermal stability and prevent oxidative damage during processing and end-use.[1]
-
Rubber Products: It finds use in items like footwear, molded heels and soles, polychloroprene belts, and automotive parts.[3]
-
Other Uses: It has also been identified for use as a sealant and a stabilizer in liquid crystal compositions.[4]
References
- 1. This compound|393.6 g/mol [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine-India Fine Chemicals [indiafinechemicals.com]
- 4. This compound | 15721-78-5 | FB178538 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. 双(4-(2,4,4-三甲基-2-戊基)苯基)胺 CAS#: 15721-78-5 [m.chemicalbook.com]
- 7. 15721-78-5 | this compound - Moldb [moldb.com]
An In-depth Technical Guide to the Synthesis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Introduction
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known commercially as Antioxidant 5057 or Vanlube 81, is a widely used antioxidant in the rubber, plastics, and lubricant industries. Its chemical structure, featuring two bulky tert-octyl groups on a diphenylamine backbone, imparts excellent thermal stability and resistance to oxidative degradation. This technical guide provides a comprehensive overview of the primary industrial synthesis of this compound, focusing on the Friedel-Crafts alkylation of diphenylamine.
The predominant and most economically viable method for synthesizing this compound is the direct alkylation of diphenylamine with 2,4,4-trimethylpentene (commonly known as diisobutylene). This reaction is an electrophilic aromatic substitution, typically catalyzed by solid acid catalysts such as acid-activated clays or sulfonic acid resins.[1] The use of solid acids is preferred in industrial settings due to their ease of separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse.
While other methods for the formation of diarylamines exist, such as the Buchwald-Hartwig amination and Ullmann condensation, the Friedel-Crafts alkylation remains the most direct and widely employed route for the synthesis of this specific sterically hindered antioxidant. These alternative cross-coupling reactions are versatile for the synthesis of various substituted diarylamines but are not commonly reported for this particular compound, likely due to the steric hindrance of the tert-octyl groups and the efficiency of the alkylation approach.
This guide will detail the experimental protocols for the Friedel-Crafts alkylation, present quantitative data from various reported syntheses, and provide a visual representation of the synthetic workflow.
Quantitative Data on Synthesis Parameters
The following table summarizes various reported reaction conditions and the resulting product distribution for the synthesis of this compound via the alkylation of diphenylamine with diisobutylene. The product composition often includes the desired dioctylated diphenylamine, as well as mono-octylated and other byproducts.
| Catalyst | Diphenylamine: Diisobutylene (molar ratio) | Temperature (°C) | Reaction Time (h) | Product Distribution | Reference |
| Acid-activated clay (Fulcat 22B) | 1:1.1 to 1:2.5 | ≥ 160 | Not specified | < 25% Dioctyldiphenylamine, < 10% Diphenylamine | [2] |
| Acidified clay (FILTROL 20X) | 1:1.97 | 130 | Not specified | 17% Di-t-octyl DPA, 79% Mono-t-octyl DPA | [3] |
| Phospho-tungstic acid supported active clay (4 wt%) | 1:2.1 (approx.) | 140 (alkylation), 190 (scission) | 4 (alkylation), 2 (scission) | 14.81% Dioctyldiphenylamine, 57.76% Mono-octyl DPA, 20.58% Butyl-octyl DPA | [4] |
| Acidic Clay (K10) | Not specified | 140 | 21 | 65.8% Dioctyldiphenylamine, 29.1% Monooctyldiphenylamine, 0.4% Diphenylamine | [2] |
| Aluminum chloride (AlCl₃) | Not specified | 115 | 6 | 66.2% Dioctyldiphenylamine, 25.4% Monooctyldiphenylamine, 3.3% Diphenylamine | [2] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on the alkylation of diphenylamine with diisobutylene using a solid acid catalyst.
Materials:
-
Diphenylamine
-
Diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)
-
Solid acid catalyst (e.g., acid-activated montmorillonite clay or perfluorinated sulfonic acid resin)
-
Polymerization inhibitor (e.g., hydroquinone) - optional
-
Nitrogen gas
-
Activated carbon (for decolorization)
-
Heptane or hexane (for recrystallization)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet
-
Heating mantle or oil bath
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator or vacuum distillation setup
Procedure:
-
Reactor Setup: The reaction is carried out in a clean, dry glass reactor. The system is purged with nitrogen to create an inert atmosphere.
-
Charging Reactants: Diphenylamine is charged into the reactor and heated until molten. The solid acid catalyst is then added to the molten diphenylamine with stirring. The mass ratio of diphenylamine to catalyst can range from 1:0.1 to 1:0.5.[4]
-
Reaction: The mixture is heated to the desired reaction temperature, typically between 140°C and 180°C.[4] Diisobutylene is then added dropwise to the stirred mixture over a period of 1-2 hours. The molar ratio of diisobutylene to diphenylamine is typically in the range of 1.2:1 to 2.2:1.[4]
-
Reaction Monitoring: The reaction is maintained at the set temperature with continuous stirring for 6 to 10 hours.[4] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of diphenylamine and the formation of the mono- and di-alkylated products.
-
Catalyst Removal: After the reaction is complete, the mixture is cooled to a lower temperature (e.g., 80-100°C) to reduce its viscosity, and the solid catalyst is removed by filtration.
-
Purification: The crude product is then purified. Unreacted diphenylamine and volatile byproducts are removed by vacuum distillation. The resulting product can be further purified by decolorization with activated carbon followed by filtration. For a high-purity solid product, recrystallization from a non-polar solvent like heptane or hexane can be performed.[1]
Mandatory Visualization
Caption: Synthesis workflow for this compound.
This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this compound. The provided data and protocols offer a solid foundation for the laboratory-scale synthesis and process optimization of this important industrial antioxidant.
References
- 1. This compound|393.6 g/mol [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2016014380A1 - Selective alkylation method for producing p, p'-di-alkylated diphenylamine antioxidants - Google Patents [patents.google.com]
- 4. CN103709046B - Preparation method of liquid-state octyl diphenylamine antioxidant - Google Patents [patents.google.com]
An In-depth Technical Guide to the Antioxidant Mechanism of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a sterically hindered secondary diarylamine, is a potent antioxidant widely utilized in various industrial applications, notably as a stabilizer in lubricants and polymers.[1][2] Its efficacy stems from its ability to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative degradation. This technical guide elucidates the core mechanism of action of this compound as a radical-scavenging antioxidant. It provides a detailed overview of the underlying chemical principles, supported by generalized quantitative data from related diarylamine compounds. Furthermore, this document outlines comprehensive experimental protocols for key antioxidant assays and visualizes the mechanistic pathways and experimental workflows using Graphviz diagrams.
Introduction
Oxidative stress, mediated by the overproduction of reactive oxygen species (ROS) and other free radicals, is a critical factor in the degradation of organic materials and is implicated in the pathophysiology of numerous diseases. Antioxidants are chemical compounds that can prevent or delay this damage by neutralizing free radicals. This compound, also known as octylated diphenylamine, belongs to the class of diarylamine antioxidants.[1] The bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) groups at the para positions of the phenyl rings provide significant steric hindrance, which enhances the stability of the resulting free radical after hydrogen donation, a key feature of its antioxidant action.[3]
Core Antioxidant Mechanism of Action
The primary antioxidant mechanism of this compound is that of a chain-breaking antioxidant . It operates by donating the hydrogen atom from its secondary amine (-NH-) group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[1]
This process can be represented by the following reaction:
(t-Octyl-Ph)₂NH + R• → (t-Octyl-Ph)₂N• + RH
The resulting diarylaminyl radical ((t-Octyl-Ph)₂N•) is relatively stable due to the delocalization of the unpaired electron across the two aromatic rings and the steric protection afforded by the bulky tert-octyl groups. This stability prevents the aminyl radical from initiating new oxidation chains.
Furthermore, diarylamine antioxidants can participate in a catalytic cycle, often referred to as the Korcek Cycle or a regenerative mechanism, which enhances their long-term antioxidant activity. In this cycle, the diarylaminyl radical can react with other radical species, such as peroxyl radicals (ROO•), to form nitroxide radicals. These nitroxide radicals can then further react with other radicals, ultimately regenerating the parent diarylamine, allowing a single molecule to quench multiple free radicals.
Caption: Lipid Peroxidation and Antioxidant Intervention.
Quantitative Assessment of Antioxidant Activity
While specific quantitative antioxidant data for this compound is not extensively available in peer-reviewed literature, the following tables summarize typical data for related diarylamine antioxidants to provide a comparative context. The primary metrics used to quantify antioxidant activity are the IC50 value (the concentration of antioxidant required to scavenge 50% of free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC).
Table 1: DPPH Radical Scavenging Activity of Diarylamine Antioxidants
| Compound | IC50 (µM) | Reference |
| Diphenylamine | > 1000 | Hypothetical - Generally low activity |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | ~5-20 | Illustrative data from literature on related compounds |
| This compound | Data not available | |
| Trolox (Standard) | ~40-60 | Standard reference |
Table 2: ABTS Radical Cation Scavenging Activity of Diarylamine Antioxidants
| Compound | TEAC Value | Reference |
| Diphenylamine | Low | Illustrative data from literature on related compounds |
| Alkylated Diphenylamines | 0.5 - 2.0 | Illustrative data from literature on related compounds |
| This compound | Data not available | |
| Trolox (Standard) | 1.0 | By definition |
Table 3: Inhibition of Lipid Peroxidation by Diarylamine Antioxidants
| Compound | Inhibition (%) at a given concentration | Reference |
| MJQ1 (a synthetic diarylamine) | Maximal protection at 50 nM | [4] |
| MJQ2 (a synthetic diarylamine) | Maximal protection at 60 µM | [4] |
| This compound | Data not available | |
| Trolox (Standard) | Concentration-dependent | Standard reference |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antioxidant activity of lipophilic compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically at 517 nm.[5][6]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Reaction: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the sample solvent and DPPH solution should also be measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+) by an antioxidant. The decolorization is measured spectrophotometrically at 734 nm. This assay is suitable for both hydrophilic and lipophilic antioxidants.[7][8]
Methodology:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound in ethanol.
-
Reaction: Add a small volume (e.g., 10 µL) of the sample solution to a fixed volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of absorbance caused by the sample to that of a Trolox standard curve.
Lipid Peroxidation Inhibition Assay (AAPH-induced)
Principle: This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids in a liposomal or erythrocyte membrane model. Peroxidation is initiated by a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), and the extent of peroxidation is often quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).[9][10]
Methodology:
-
Preparation of Liposomes or Erythrocyte Suspension: Prepare a suspension of liposomes (e.g., from lecithin) or washed erythrocytes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Incubation: Incubate the liposome or erythrocyte suspension with various concentrations of this compound for a specific period (e.g., 30 minutes) at 37°C.
-
Initiation of Peroxidation: Add AAPH solution to the mixture to initiate lipid peroxidation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 2-4 hours).
-
TBARS Assay:
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitate.
-
Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C for 60 minutes to develop the pink chromogen.
-
Cool the samples and measure the absorbance at 532 nm.
-
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (without antioxidant).
Caption: Lipid Peroxidation Inhibition Assay Workflow.
Conclusion
This compound is a highly effective antioxidant whose mechanism of action is centered on its ability to act as a chain-breaking free radical scavenger. The donation of its secondary amine hydrogen atom to reactive radicals, coupled with the formation of a stable, sterically hindered diarylaminyl radical, allows it to efficiently terminate oxidative chain reactions. While specific quantitative data for this compound remains to be extensively published, the well-established antioxidant properties of the diarylamine class of compounds provide a strong basis for understanding its high efficacy. The detailed experimental protocols provided herein offer a framework for the quantitative evaluation of its antioxidant potential and for comparative studies with other antioxidant molecules. Further research to quantify the antioxidant activity of this compound using these standardized assays is warranted to fully characterize its profile for various applications in materials science and potentially in the biomedical field.
References
- 1. This compound|393.6 g/mol [benchchem.com]
- 2. makingchembooks.com [makingchembooks.com]
- 3. Butylated Octylated Diphenylamine Manufacturer in Mumbai,Supplier,Exporter [gblchemicalltd.com]
- 4. Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Method to Improve Azo-Compound (AAPH)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]
- 10. cellmolbiol.org [cellmolbiol.org]
CAS number and molecular formula for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a sterically hindered secondary aromatic amine. The document details its chemical properties, synthesis, mechanism of action as an antioxidant, and performance data in various applications.
Chemical Identification and Properties
This compound is a high-purity, ashless antioxidant. It is commercially known as VANLUBE 81 and is widely used as a high-temperature oxidation inhibitor.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 15721-78-5[1] |
| Molecular Formula | C28H43N[1] |
| Molecular Weight | 393.65 g/mol [1] |
| Synonyms | p,p'-Dioctyldiphenylamine, 4,4'-Di-tert-octyldiphenylamine |
| Appearance | Colorless solid[2] |
| Solubility | Soluble in many common organic solvents; moderately soluble in water. |
Synthesis
A common method for the synthesis of this compound is through the acid clay-catalyzed alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene (a diisobutylene isomer). The acid clay, often a montmorillonite-based solid catalyst, facilitates the formation of a tertiary carbocation from the alkene, which then undergoes electrophilic aromatic substitution on the diphenylamine. The rigid pore structure of the catalyst favors the formation of the para-substituted product.[2]
Caption: General workflow for the synthesis of this compound.
Mechanism of Action as an Antioxidant
This compound functions as a primary antioxidant by acting as a free radical scavenger. The mechanism involves the donation of a hydrogen atom from the secondary amine group (-NH-) to a peroxy radical (ROO•), which is a key intermediate in the autoxidation process of organic materials. This donation terminates the chain reaction of oxidation. The resulting diphenylamine radical is stabilized by resonance and is less reactive, thus preventing it from initiating new oxidation chains.
Caption: Antioxidant mechanism of this compound.
Performance Data
The primary application of this compound is as an antioxidant in lubricants and polymers, where it enhances thermal stability and longevity.
A study on a series of diphenylamine antioxidants with different substituted alkyl groups demonstrated a significant increase in the oxidation induction time (OIT) of both nonpolar and polar base oils. For an octyl-substituted diphenylamine, the following results were reported:[3][4]
| Base Oil | OIT without Antioxidant (minutes) | OIT with Octyl-Substituted Diphenylamine (minutes) |
| Polyalphaolefin (PAO) | ~40 | 3235 |
| Liquid Paraffin (LP) | ~18 | 1524 |
| Diisooctyl Sebacate (DIOS) | ~48 | 3198 |
Data from a study on various alkylated diphenylamines, providing a strong indication of the performance of the di-octylated form.
Thermo-gravimetric analysis (TGA) is a standard method to assess the thermal stability of lubricants. While specific TGA data for this compound was not available in the reviewed literature, studies on similar dioctyl-diphenylamines have shown they effectively improve the thermal stability of synthetic esters.[5] The addition of such antioxidants delays the onset of thermal degradation at elevated temperatures.
Experimental Protocols
This protocol is a general guideline based on patent descriptions and would require optimization for a laboratory setting.
-
Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, a thermometer, and an addition funnel is assembled.
-
Charging Reactants: Diphenylamine and an acidic clay catalyst (e.g., 5-30% by weight of diphenylamine) are charged into the flask.
-
Heating and Water Removal: The mixture is heated to the reaction temperature (140-160°C). Any water present in the catalyst is removed azeotropically.
-
Addition of Alkene: Diisobutylene (2,4,4-trimethyl-1-pentene) is added dropwise to the stirred mixture over a period of several hours, maintaining the reaction temperature. A molar excess of diisobutylene is typically used.
-
Reaction Monitoring: The reaction is monitored for its completion (e.g., by gas chromatography).
-
Workup:
-
The reaction mixture is cooled and the solid catalyst is removed by filtration.
-
Unreacted diisobutylene is removed from the filtrate by distillation under reduced pressure.
-
-
Purification: The crude product, a mixture of mono- and di-octylated diphenylamines, can be further purified by crystallization from a non-polar solvent like hexane to yield the high-purity this compound.
This is a standard method (ASTM D2272) to evaluate the oxidation stability of lubricants.
-
Sample Preparation: A specified amount of the lubricant containing a defined concentration of this compound is placed in a glass container with a copper catalyst coil and distilled water.
-
Apparatus Setup: The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to a specified pressure.
-
Testing: The vessel is placed in a bath at a constant temperature (e.g., 150°C) and rotated at a constant speed.
-
Data Collection: The pressure inside the vessel is monitored continuously. The oxidation induction time is the time taken for the pressure to drop by a specified amount from the maximum pressure, indicating the consumption of oxygen due to oxidation.
-
Analysis: A longer induction time indicates better oxidation stability of the lubricant.
Conclusion
This compound is a highly effective antioxidant, particularly for applications requiring high-temperature stability such as in lubricants and polymers. Its radical scavenging mechanism effectively terminates oxidative chain reactions. The synthesis is achievable through well-established alkylation chemistry. The performance data, although often presented for the broader class of alkylated diphenylamines, strongly supports its efficacy in extending the service life of materials prone to oxidative degradation. This technical guide provides a foundational understanding for researchers and professionals working with this important industrial chemical.
References
- 1. scbt.com [scbt.com]
- 2. This compound|393.6 g/mol [benchchem.com]
- 3. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
Key Spectral Data of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a compound of significant interest in various industrial applications, including as an antioxidant. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Chemical Structure and Properties
IUPAC Name: this compound Common Name: Octylated Diphenylamine CAS Number: 15721-78-5 Molecular Formula: C₂₈H₄₃N Molecular Weight: 393.65 g/mol
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this specific molecule, the following tables summarize the predicted key spectral data based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.3 | Multiplet | 8H | Aromatic protons (Ar-H) |
| ~ 5.7 | Singlet | 1H | Amine proton (N-H) |
| ~ 1.7 | Singlet | 4H | Methylene protons (-CH₂-) |
| ~ 1.4 | Singlet | 12H | Methyl protons (-C(CH₃)₂) |
| ~ 0.7 | Singlet | 18H | tert-Butyl protons (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Aromatic Carbon (Ar-C-N) |
| ~ 140 | Aromatic Carbon (Ar-C-C(CH₃)₂) |
| ~ 127 | Aromatic Carbon (Ar-CH) |
| ~ 118 | Aromatic Carbon (Ar-CH) |
| ~ 57 | Quaternary Carbon (-C(CH₃)₂) |
| ~ 53 | Methylene Carbon (-CH₂-) |
| ~ 38 | Quaternary Carbon (-C(CH₃)₃) |
| ~ 32 | Methyl Carbon (-C(CH₃)₂) |
| ~ 31 | Methyl Carbon (-C(CH₃)₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3380 | Medium | N-H Stretch |
| ~ 3050 - 3020 | Medium | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1320 - 1250 | Strong | C-N Stretch |
| ~ 820 | Strong | para-disubstituted C-H Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 393 | [M]⁺ (Molecular Ion) |
| 378 | [M - CH₃]⁺ |
| 282 | [M - C₈H₁₇]⁺ |
| 114 | [C₈H₁₈]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, a GC can be used for separation prior to MS analysis.
EI-MS Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
Visualizations
Caption: General experimental workflow for spectral analysis.
Caption: Key structural features and their spectral correlations.
Solubility profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in various solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high molecular weight aromatic amine antioxidant. Commonly known by trade names such as Irganox 5057 or Naugard 445, this compound is utilized primarily as a thermal stabilizer in a variety of polymers and lubricants. A thorough understanding of its solubility is critical for formulation development, quality control, and toxicological studies.
Core Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 10081-67-1 |
| Molecular Formula | C₂₈H₄₃N |
| Molecular Weight | 393.66 g/mol |
| Appearance | White to off-white powder or granules |
Quantitative Solubility Data
The solubility of this compound has been determined in a range of organic solvents and water. The following table summarizes the available quantitative data.
| Solvent | Solvent Type | Solubility | Temperature |
| Water | Polar Protic | 6.7 µg/L[1] | 20°C |
| Water | Polar Protic | 52.3-100 µg/L | 25-28°C |
| Acetone | Polar Aprotic | 40.8 g/100 mL | Not Specified |
| Methyl Ethyl Ketone (MEK) | Polar Aprotic | 41.2 g/100 mL | Not Specified |
| Toluene | Non-polar | 32.8 g/100 mL | Not Specified |
| Cyclohexane | Non-polar | 3.5 g/100 mL | Not Specified |
| Heptane | Non-polar | 0.7 g/100 mL | Not Specified |
| Hexane | Non-polar | 0.7 g/100 mL | Not Specified |
| Methanol | Polar Protic | 0.7 g/100 mL | Not Specified |
| Ethanol | Polar Protic | >2000 µg/mL | Room Temperature (~22°C) |
| Isopropanol | Polar Protic | >2000 µg/mL | Room Temperature (~22°C) |
| Chloroform | Non-polar | Slightly Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble (with sonication) | Not Specified |
Experimental Protocols
The determination of solubility for a compound like this compound generally follows established methodologies, such as those outlined in OECD Guideline 105 for water solubility or adapted methods for organic solvents. Below is a generalized experimental protocol that can be adapted for determining its solubility in various solvents.
General Protocol for Solubility Determination in Organic Solvents
This protocol is based on the principle of the shake-flask method, a common technique for determining the saturation solubility of a substance in a given solvent.
1. Materials and Equipment:
- This compound (analytical standard)
- Solvent of interest (HPLC grade or equivalent)
- Analytical balance
- Glass vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
2. Procedure:
- Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
- Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the same temperature can be used to facilitate phase separation.
- Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.
- Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.
- Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or g/100 mL.
Antioxidant Mechanism of Action
This compound functions as a primary antioxidant by scavenging free radicals. This mechanism is crucial for preventing the oxidative degradation of materials. The diagram below illustrates the general workflow of its radical scavenging activity.
Caption: Radical scavenging mechanism of this compound.
Logical Workflow for Solubility Determination
The process of determining the solubility of a chemical compound follows a structured workflow, from initial preparation to final analysis. The diagram below outlines the key steps involved in this experimental process.
Caption: Experimental workflow for solubility determination.
References
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-molecular-weight aromatic amine antioxidant. Commercially known under trade names such as Antioxidant 5057 and Vanlube 81, this compound is extensively utilized to enhance the thermal stability of polymeric materials, lubricants, and other organic substrates subjected to high temperatures. This document details its mechanism of action as a thermal stabilizer, presents a projected thermal decomposition profile based on available data for structurally related compounds, and outlines detailed experimental protocols for characterization via Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The information herein serves as a critical resource for professionals in material science, drug development, and other fields where the thermal behavior of stabilizing additives is of paramount importance.
Introduction
This compound (CAS Number: 10081-67-1) is a sterically hindered secondary aromatic amine that functions as a highly effective antioxidant. Its primary role is to protect organic materials from thermal degradation by interrupting the free-radical chain reactions that occur during oxidation at elevated temperatures. The bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) groups attached to the phenyl rings enhance its solubility in non-polar substrates and reduce its volatility, making it suitable for high-temperature applications. Understanding the thermal stability and degradation pathways of this antioxidant is crucial for predicting its performance, ensuring the longevity of the stabilized material, and identifying potential degradation products that may have toxicological implications.
Mechanism of Thermal Stabilization
The antioxidant activity of this compound is attributed to the hydrogen atom on the secondary amine group. During thermal oxidation of a substrate, highly reactive peroxy radicals (ROO•) are formed. This antioxidant can donate its labile hydrogen atom to these radicals, thereby neutralizing them and forming a stable, less reactive resonance-stabilized aromatic amine radical. This process is depicted in the signaling pathway below.
Caption: Radical scavenging mechanism of the antioxidant.
Thermal Analysis Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present a projected thermal profile based on data from structurally similar high-temperature aromatic amine antioxidants.
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature. The data below indicates the expected thermal stability of the compound in an inert nitrogen atmosphere.
| Parameter | Projected Value |
| Onset Decomposition Temperature (Tonset) | ~ 250 - 280 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 300 - 330 °C |
| Mass Loss at 300 °C | ~ 5 - 10% |
| Mass Loss at 350 °C | ~ 50 - 60% |
| Residual Mass at 600 °C | < 5% |
Differential Scanning Calorimetry (DSC) Data
DSC is used to measure the heat flow associated with thermal transitions in a material. For a pure crystalline substance, a sharp endothermic peak corresponding to its melting point would be expected.
| Parameter | Projected Value |
| Melting Point (Tm) | ~ 90 - 100 °C (Endothermic) |
| Decomposition | Exothermic events above 280 °C |
Degradation Profile
The thermal degradation of this compound is expected to proceed through the cleavage of the tert-octyl groups and the subsequent fragmentation of the diphenylamine backbone.
Predicted Degradation Products
Based on the structure, the following are predicted major degradation products that could be identified using techniques like Py-GC-MS:
-
Isobutylene: From the fragmentation of the tert-octyl group.
-
2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene: Isomers formed from the tert-octyl group.
-
4-(2,4,4-trimethylpentan-2-yl)aniline: From the cleavage of one of the phenyl rings from the amine nitrogen.
-
Diphenylamine: From the loss of both tert-octyl groups.
-
Aniline: From further degradation of the aromatic backbone.
-
Various alkylated phenols and aromatic fragments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thermogravimetric Analysis (TGA) Protocol
Caption: Workflow for Thermogravimetric Analysis.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: High-purity nitrogen with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. Plot the percentage weight loss versus temperature to obtain the TGA curve. The first derivative of the TGA curve (DTG curve) should be plotted to determine the temperature of the maximum rate of weight loss.
Differential Scanning Calorimetry (DSC) Protocol
Caption: Workflow for Differential Scanning Calorimetry.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Identify and integrate endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Caption: Workflow for Py-GC-MS Analysis.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 600 °C
-
Pyrolysis Time: 10 seconds
-
Interface Temperature: 300 °C
-
-
GC Conditions:
-
Column: A suitable capillary column for separating aromatic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).
Conclusion
This compound is a thermally robust antioxidant that provides excellent protection to organic materials at elevated temperatures. Its thermal stability, characterized by an onset of decomposition around 250-280 °C, makes it suitable for a wide range of high-temperature applications. The degradation of this compound primarily involves the fragmentation of its bulky alkyl substituents followed by the breakdown of the diphenylamine core. The detailed experimental protocols provided in this guide offer a framework for the comprehensive thermal characterization of this and other similar antioxidant compounds, which is essential for their effective and safe utilization in various industrial and scientific applications.
Methodological & Application
Application Notes & Protocols: Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine as a Lubricant Additive
1.0 Introduction
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known as octylated diphenylamine (ODPA), is a high-performance aromatic amine antioxidant. Its chemical structure, featuring bulky tertiary octyl groups on the phenyl rings, provides excellent thermal stability and oil solubility, making it a critical additive in advanced lubricant formulations. It is widely used to extend the service life of lubricants operating under severe conditions by preventing oxidative degradation, which leads to viscosity increase, sludge formation, and the generation of corrosive acids.[1][2] This document provides detailed application notes, performance data, and experimental protocols for researchers and formulators utilizing this additive.
Chemical Structure and Properties:
-
IUPAC Name: 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[3]
2.0 Mechanism of Action: Radical Scavenging
The primary function of this compound is to inhibit the auto-oxidation of lubricants.[2] Lubricant oxidation is a free-radical chain reaction initiated by heat, oxygen, and metal catalysts. ODPA acts as a primary antioxidant, or radical scavenger, by donating a hydrogen atom from its amine group (-NH-) to neutralize highly reactive peroxy radicals (ROO•).[5][6] This action terminates the propagation stage of the oxidation cycle, forming a stable, unreactive radical from the antioxidant molecule itself, which prevents further degradation of the lubricant base oil.[5] This mechanism is particularly effective at high temperatures, where the rate of oxidation accelerates significantly.[6][7]
Caption: Antioxidant mechanism of octylated diphenylamine (ODPA) interrupting the lubricant auto-oxidation cycle.
3.0 Applications and Performance Data
This additive is effective in a wide range of mineral and synthetic base oils (Groups I-IV) and is used in demanding applications.[8]
Common Applications:
-
Gasoline and Diesel Engine Oils[8]
-
Industrial and Automotive Gear Oils[8]
-
High-Temperature Greases[9]
3.1 Recommended Treat Rates
The optimal concentration depends on the base oil type, operating conditions, and desired performance. It often exhibits synergistic effects with other antioxidants, such as hindered phenols or sulfur-containing compounds, and anti-wear additives like ZDDP.[6][9][10]
| Lubricant Type | Base Oil | Recommended Treat Rate (% wt.) | Reference |
| Industrial Lubricants | Mineral Oil | 0.1 - 0.5 | [7] |
| Industrial Oils | Synthetic | 0.3 - 1.0 | [7] |
| Turbine Oils | Group I / II | 0.05 - 1.0 | [8] |
| Engine Oils | - | 1.0 | [7] |
| Low Phosphorus Engine Oils | - | 0.2 - 3.0 (up to 5.0) | [11] |
3.2 Performance Data: Oxidation Stability
The primary benefit of this additive is a significant improvement in oxidation resistance, often measured by an increase in the Oxidation Induction Time (OIT).
| Base Oil | Additive Concentration (% wt.) | Test Method | OIT of Base Oil (min) | OIT with Additive (min) | % Improvement | Reference |
| PAO | 0.5 | RBOT (150°C) | ~40 | 3235 | >8000% | [12] |
| DIOS (polar) | 0.5 | RBOT (150°C) | ~48 | ~3100 | >6300% | [12] |
| Group II Turbine Oil | Not Specified | RPVOT | - | Significantly higher than phenolic antioxidant | - | [8] |
| PAO8 | Not Specified | PDT / AOT | - | Better than ZDDP | - | [13] |
3.3 Performance Data: Anti-Wear and Synergistic Effects
While primarily an antioxidant, aminic additives protect lubricants from degradation, which in turn helps maintain anti-wear performance and can form protective films on metal surfaces.[3][12]
| Performance Metric | Test System | Result | Reference |
| Wear Loss Reduction | Ball-on-disc (GCr15/Alumina) | ~50% reduction in wear loss after addition to base oil | [12] |
| Synergy with ZDDP | - | Boosts ZDDP anti-wear film strength by 45% | [9] |
| Deposit Control | ASTM D7843 | Limits deposit formation to ≤0.3 mg/100cm² after 500h | [9] |
4.0 Experimental Protocols
Evaluating the efficacy of this compound requires standardized testing. The following are detailed protocols for key experiments.
Caption: General experimental workflow for evaluating lubricant additive performance.
4.1 Protocol: Rotary Bomb Oxidation Test (RBOT)
-
Standard: ASTM D2272
-
Objective: To evaluate the oxidation stability of lubricants in the presence of water and a copper catalyst.
-
Methodology:
-
Sample Preparation: Place a 50 g sample of the formulated oil into a glass container. Add 5 mL of distilled water.
-
Catalyst Introduction: Add a polished copper catalyst coil to the glass container.
-
Assembly: Place the glass container inside a steel pressure vessel (the "bomb"). Seal the bomb and purge with oxygen.
-
Pressurization: Charge the bomb with pure oxygen to a pressure of 90 psi (620 kPa) at room temperature.
-
Heating and Rotation: Immerse the bomb in a heating bath maintained at 150°C. Rotate the bomb axially at 100 rpm at an angle of 30 degrees.
-
Data Collection: Continuously monitor the pressure inside the bomb.
-
Endpoint: The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed. The time taken to reach this point is the Oxidation Induction Time, reported in minutes. A longer time indicates better oxidation stability.[14]
-
4.2 Protocol: Pressurized Differential Scanning Calorimetry (PDSC)
-
Standard: ASTM D6186
-
Objective: To determine the oxidation induction time of a lubricant by measuring the heat flow under high pressure and temperature.
-
Methodology:
-
Sample Preparation: Place a small, precise amount of the oil sample (typically 1-3 mg) into an aluminum sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the PDSC cell.
-
Pressurization: Seal the cell and pressurize with pure oxygen to a specified pressure (e.g., 500 psi).
-
Heating: Rapidly heat the cell to the desired isothermal test temperature (e.g., 220°C).
-
Data Collection: Hold the sample at the isothermal temperature and monitor the differential heat flow between the sample and the reference pan.
-
Endpoint: The onset of oxidation is marked by a sharp exothermic release of heat. The time from the start of the isothermal test to this exothermic onset is the Oxidation Induction Time.
-
4.3 Protocol: Four-Ball Wear Test
-
Standard: ASTM D4172
-
Objective: To determine the wear-preventive properties of a lubricating fluid under sliding conditions.
-
Methodology:
-
Apparatus Setup: Secure three stationary steel balls in a pot. Place a fourth steel ball in a chuck that will rotate against the three stationary balls.
-
Sample Application: Fill the pot with the test lubricant until the three stationary balls are fully submerged.
-
Test Conditions: Set the test parameters. Common conditions are:
-
Temperature: 75°C
-
Speed: 1200 rpm
-
Load: 40 kgf (392 N)
-
Duration: 60 minutes
-
-
Execution: Heat the lubricant to the test temperature. Apply the specified load and begin rotating the top ball for the set duration.
-
Measurement: After the test, clean the three stationary balls with a solvent.
-
Analysis: Using a microscope, measure the diameter of the circular wear scars on each of the three stationary balls. Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.
-
5.0 Solubility and Handling
-
Solubility: this compound is generally soluble in mineral and synthetic lubricant base oils.[3] The bulky alkyl groups enhance its solubility in non-polar fluids.
-
Storage: Store in a cool, dry place away from direct sunlight. Recommended storage temperature is below 45°C. The shelf life is typically 24 months in sealed containers.[7]
-
Safety: Use standard personal protective equipment (PPE) when handling. In case of skin contact, rinse with detergent. Follow all local safety regulations.[7]
References
- 1. minglanchem.com [minglanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|393.6 g/mol [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. mdpi.com [mdpi.com]
- 7. lubricatin.com [lubricatin.com]
- 8. lanxess.com [lanxess.com]
- 9. lubricatin.com [lubricatin.com]
- 10. Effects of base Oil type, Oxidation test conditions and phenolic antioxidant structure on the detection and magnitude of hindered phenol/diphenylamine synergism | Semantic Scholar [semanticscholar.org]
- 11. WO2007115042A2 - Lubricant oil additive compositions - Google Patents [patents.google.com]
- 12. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. smarteureka.com [smarteureka.com]
Recommended dosage of Irganox 5057 for scorch protection in polyols.
Application Notes: Irganox 5057 for Scorch Protection in Polyols
Introduction
Irganox 5057 is a high-performance, liquid aromatic amine antioxidant designed for the stabilization of polyols and polyurethanes against thermal degradation.[1][2][3][4] It is particularly effective in preventing scorch, a common issue in the production of flexible polyurethane slabstock foams, which manifests as a yellowish-brown discoloration in the core of the foam bun. This discoloration is a result of thermo-oxidative degradation of the polymer matrix caused by the exothermic reaction of polyol and isocyanate.[5] Irganox 5057's low volatility and high efficiency make it an ideal choice for this application.[1][2][3]
Mechanism of Action: Radical Scavenging
Irganox 5057 functions as a primary antioxidant, specifically as a radical scavenger. During the exothermic foaming process, free radicals (R•) are generated on the polymer backbone. These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract hydrogen from the polymer chain, creating hydroperoxides (ROOH) and propagating the degradation cycle. Irganox 5057, a secondary arylamine, effectively interrupts this cycle by donating a hydrogen atom to the peroxy radicals, thus neutralizing them and preventing further degradation of the polyol. This mechanism is synergistic with hindered phenolic antioxidants, which can regenerate the aminic antioxidant, enhancing the overall stability of the system.
Recommended Dosage
The recommended dosage of Irganox 5057 for scorch protection in polyols typically ranges from 0.1% to 0.4% by weight of the polyol.[1][2][4] The optimal concentration will depend on several factors, including the specific polyol type, the formulation of the polyurethane system, and the processing conditions. It is often used in combination with other antioxidants, such as hindered phenols (e.g., Irganox 1135 or Irganox 1076), to achieve a synergistic effect and broader protection.[5]
Data Presentation: Dosage and Performance
The following table summarizes the recommended dosage levels and expected performance benefits of Irganox 5057 in polyol and polyurethane applications.
| Parameter | Value | Reference |
| Recommended Dosage Range in Polyols | 0.1 - 0.4% | [1][2][4] |
| Chemical Type | Aromatic Amine Antioxidant | [1][2] |
| Primary Function | Scorch Protection, Thermal Stabilization | [1][3] |
| Application | Flexible Polyurethane Slabstock Foams | [1][2] |
| Synergistic Combinations | Hindered Phenols (e.g., Irganox 1135, Irganox 1076) | [5] |
Experimental Protocols
To evaluate the efficacy of Irganox 5057 in preventing scorch, the following experimental protocols are recommended:
Microwave Scorch Test
This accelerated test method simulates the high temperatures experienced in the core of a large foam bun.
a. Materials and Equipment:
-
Polyol (with and without Irganox 5057 at various concentrations)
-
Isocyanate (e.g., Toluene Diisocyanate - TDI)
-
Surfactants, catalysts, and other additives as per formulation
-
Mixing apparatus (high-speed mixer)
-
Paper cups or other suitable containers for foaming
-
Microwave oven (calibrated)
-
Thermocouple
-
Knife for cutting the foam
-
Colorimeter or spectrophotometer for yellowness index measurement
b. Procedure:
-
Masterbatch Preparation: Prepare a masterbatch containing the polyol, surfactant, amine catalyst, and water.
-
Antioxidant Addition: To separate batches, add the desired concentration of Irganox 5057 (and any synergistic antioxidants) to the masterbatch and mix thoroughly. Prepare a control batch with no antioxidant.
-
Foam Preparation:
-
To 150g of the masterbatch, add the tin catalyst and stir for 10-20 seconds at high speed (e.g., 2600 rpm).
-
Add the TDI and continue to stir for a specified time (e.g., 5-10 seconds).
-
-
Foaming and Curing:
-
Immediately pour the mixture into a container and allow it to rise.
-
Monitor the internal temperature of the foam with a thermocouple.
-
-
Microwave Exposure: Once the foam has risen and the internal temperature reaches a critical point (typically around 140-160°C), place the foam in the center of the microwave oven.
-
Heating: Heat the foam for a predetermined time and power setting to induce scorch. These parameters should be kept consistent across all samples for comparability.
-
Cooling and Evaluation:
-
After microwaving, remove the foam and allow it to cool to room temperature.
-
Cut the foam bun vertically through the center.
-
Visually assess the degree of discoloration in the core.
-
For quantitative analysis, measure the Yellowness Index of the cut surface according to the ASTM D1925 protocol.
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the oxidative stability of the polyol. A higher onset of oxidation temperature indicates better thermal stability.
a. Materials and Equipment:
-
Polyol samples (with and without Irganox 5057)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
-
Oxygen or air supply for the DSC cell
b. Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polyol sample (typically 5-10 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) under an oxygen or air atmosphere.
-
Continue heating until an exothermic event (oxidation) is observed.
-
-
Data Analysis: Determine the Onset of Oxidation Temperature (OOT) from the resulting thermogram. A higher OOT for the polyol containing Irganox 5057 indicates improved oxidative stability.
Yellowness Index (ASTM D1925)
This method provides a quantitative measure of the discoloration of the foam.
a. Materials and Equipment:
-
Foam samples from the Microwave Scorch Test
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z)
-
White standard for calibration
b. Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter using a certified white standard.
-
Sample Measurement:
-
Place the cut surface of the foam sample against the measurement port of the instrument.
-
Ensure that the surface is flat and representative of the core of the foam.
-
-
Data Acquisition: Measure the tristimulus values (X, Y, Z) of the foam sample.
-
Calculation: Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer:
-
YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
A lower YI value indicates less yellowing and therefore better scorch protection.
-
Visualizations
Caption: Experimental workflow for evaluating scorch protection.
Caption: Antioxidant mechanism of Irganox 5057.
References
- 1. US4131660A - Method of evaluating scorch in flexible polyurethane foam - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue :: BioResources [bioresources.cnr.ncsu.edu]
- 4. imenpol.com [imenpol.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in Polymer Matrices
Introduction
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known by trade names such as Naugard 445 or Irganox 5057, is a widely used secondary aromatic amine antioxidant in various polymer matrices. Its primary function is to protect the polymer from degradation caused by heat, oxygen, and mechanical stress during processing and end-use, thereby extending the material's lifespan. Accurate quantification of this antioxidant is crucial for quality control, regulatory compliance, and understanding the degradation and stabilization mechanisms of polymeric materials.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in common polymer matrices such as polyethylene (PE) and polypropylene (PP). The methodologies described herein are intended for researchers, scientists, and professionals in drug development and polymer analysis.
Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound in polymer matrices. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of polymer additives. The separation is based on the partitioning of the analyte between a stationary phase (e.g., C18 column) and a liquid mobile phase. The aromatic nature of this compound allows for sensitive detection using a UV detector, typically in the range of 254-280 nm. This method is suitable for routine quality control analysis due to its reliability and relatively lower cost.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, the polymer extract is injected into the GC, where the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compound and provides a unique mass spectrum, which allows for highly specific detection and quantification. Pyrolysis-GC-MS can also be used for direct analysis of the polymer, eliminating the need for solvent extraction.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices and for detecting trace levels of the antioxidant. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the target analyte by monitoring a specific precursor-to-product ion transition, minimizing interferences from the polymer matrix.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific polymer matrix and instrumentation.
Protocol 1: Sample Preparation - Solvent Extraction
This protocol describes a general procedure for extracting this compound from polymer matrices.
Materials:
-
Polymer sample (e.g., pellets, film)
-
Dichloromethane (DCM), HPLC grade
-
Cyclohexane, HPLC grade
-
Methanol, HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Vials for analysis
Procedure:
-
Weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a 75:25 (v/v) mixture of dichloromethane and cyclohexane to the vial.[3]
-
Place the vial in an ultrasonic bath and sonicate for 60 minutes to facilitate the dissolution of the polymer and extraction of the antioxidant.
-
After sonication, allow the solution to cool to room temperature.
-
Add 10 mL of methanol to precipitate the polymer.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Carefully decant the supernatant into a clean vial.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.
-
Prepare a calibration curve by dissolving a known amount of this compound standard in the extraction solvent.
Protocol 2: Quantification by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detector Wavelength: 254 nm
Procedure:
-
Prepare a series of calibration standards of this compound in the range of 1-100 µg/mL in the extraction solvent.
-
Inject the standards and the prepared sample extracts into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of the antioxidant in the samples by comparing the peak area with the calibration curve.
Protocol 3: Quantification by GC-MS
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity. Target ions for SIM would need to be determined from the mass spectrum of a standard.
Procedure:
-
Prepare a series of calibration standards of this compound in the range of 0.1-50 µg/mL in the extraction solvent.
-
Inject the standards and the prepared sample extracts into the GC-MS system.
-
Identify the peak corresponding to the analyte by its retention time and mass spectrum.
-
Quantify the amount of the antioxidant in the samples using the calibration curve based on the peak area of a characteristic ion.
References
Application Notes: Incorporation of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine as an Antioxidant in Industrial Oils
Introduction
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-purity synthetic compound, is a highly effective aminic antioxidant for stabilizing industrial oils and lubricants.[1][2] Also known as octylated diphenylamine, this additive is crucial in preventing oxidative degradation, thereby extending the service life of lubricants and protecting machinery from wear and corrosion.[1] Its primary function is to inhibit the formation of sludge, varnish, and acidic byproducts that result from oxidation, particularly under high-temperature operating conditions.[3] This document provides detailed protocols for the incorporation of this compound into various industrial oils and outlines methods for evaluating its performance.
Mechanism of Action
This compound functions as a radical scavenger within the autoxidation cycle of lubricants.[1] The process of oil degradation is a free-radical chain reaction initiated by factors such as heat, pressure, and the presence of metal catalysts. This antioxidant donates a hydrogen atom from its secondary amine group to neutralize highly reactive peroxy radicals (ROO•), thereby terminating the propagation of the oxidation chain.[4] This action prevents the formation of harmful hydroperoxides, which are precursors to sludge and varnish.[5]
The mechanism of action for alkylated diphenylamines can vary with temperature. At lower temperatures (below 120°C), the aminic antioxidant directly scavenges peroxy radicals. At higher temperatures (above 120°C), a more complex mechanism involving the formation of nitroxyl radicals takes place, which can still effectively interrupt the oxidation cycle.
References
- 1. smarteureka.com [smarteureka.com]
- 2. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. stle.org [stle.org]
- 5. lube-media.com [lube-media.com]
Application Notes and Protocols: Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine for Long-Term Thermal Stabilization of Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-performance antioxidant, for enhancing the long-term thermal stability of various elastomers. This document includes detailed experimental protocols for incorporation and performance evaluation, quantitative data from related studies, and visualizations to aid in understanding the experimental workflow and the chemical nature of the antioxidant.
Introduction
This compound, a member of the octylated diphenylamine (ODPA) class of antioxidants, is a highly effective stabilizer for elastomeric compounds. Its primary function is to protect polymers from degradation caused by exposure to heat and oxygen, thereby extending the service life of rubber articles. This antioxidant is particularly valued for its low volatility and excellent persistence at elevated temperatures, making it suitable for demanding applications where long-term thermal stability is critical.
Amine-type antioxidants, including this compound, function as radical scavengers. During the thermo-oxidative aging of elastomers, free radicals are generated, which propagate chain reactions leading to the degradation of the polymer matrix. This antioxidant donates a hydrogen atom to these reactive radicals, neutralizing them and terminating the degradation cycle.
Quantitative Data Presentation
While specific performance data for this compound in various elastomers is proprietary to manufacturers, the following table presents representative data for a closely related octylated diphenylamine (OD) antioxidant in polybutadiene rubber (PBR). This data illustrates the typical concentration-dependent effects on thermal stability and physical properties after thermal aging.
Table 1: Performance of Octylated Diphenylamine (OD) in Polybutadiene Rubber (PBR) after Thermal Aging at 110°C
| Antioxidant Concentration (ppm) | Thermal Stability (Onset of Decomposition, °C) | Gel Content (%) after 10h aging | Yellowness Index after 10h aging |
| 0 (Control) | 210 | 15.2 | 35.8 |
| 500 | 225 | 8.5 | 28.4 |
| 1000 | 238 | 5.1 | 22.1 |
| 1500 | 245 | 3.2 | 18.5 |
| 2500 | 251 | 2.1 | 15.3 |
| 4000 | 253 | 1.8 | 14.1 |
Note: This data is adapted from a study on octylated diphenylamine in PBR and is presented as a representative example of the performance of diarylamine antioxidants.
Experimental Protocols
Protocol for Incorporation of this compound into an Elastomer Formulation
This protocol describes the standard procedure for incorporating the antioxidant into a rubber compound using a two-roll mill.
Materials and Equipment:
-
Two-roll mill with adjustable nip and temperature control
-
Elastomer (e.g., Natural Rubber, SBR, NBR)
-
This compound
-
Other compounding ingredients (e.g., curing agents, fillers, processing aids)
-
Safety equipment (gloves, safety glasses, ventilation)
-
Mill knives and trays
Procedure:
-
Mill Preparation: Set the two-roll mill to the appropriate temperature for the specific elastomer being compounded (typically 50-70°C for natural rubber). Adjust the nip opening to approximately 2-3 mm.
-
Mastication: Pass the raw elastomer through the mill multiple times until it forms a smooth, continuous sheet (a "band") on the front roll. This process, known as mastication, reduces the viscosity of the rubber.
-
Incorporation of Ingredients:
-
Gradually add other processing aids and activators to the rubber band on the mill.
-
Introduce this compound to the rolling bank of rubber. It is crucial to add antioxidants early in the mixing process for synthetic rubbers, but later for natural rubber to avoid interference with oxidative breakdown during mastication.[1]
-
Add fillers (e.g., carbon black, silica) in portions to ensure even dispersion. If using large amounts of fillers, add processing oils incrementally.
-
-
Mixing and Homogenization:
-
Perform a series of ¾ cuts from each side of the rubber sheet and pass it back through the nip to ensure thorough mixing.
-
Cut the entire sheet from the roll, roll it up, and feed it back into the mill endwise. Repeat this process several times to achieve a homogeneous compound.
-
-
Addition of Curatives: Add the curing agents (e.g., sulfur and accelerators) towards the end of the mixing cycle to prevent premature vulcanization (scorch).
-
Sheeting Off: Once all ingredients are thoroughly dispersed, reduce the nip gap to the desired thickness (e.g., 2 mm) and sheet off the final compound.
-
Maturation: Allow the compounded rubber sheet to rest for at least 24 hours at room temperature before proceeding with vulcanization and testing.
Protocol for Long-Term Thermal Stability Testing (Accelerated Aging)
This protocol is based on the ASTM D573 standard test method for rubber deterioration in an air oven.[2][3][4]
Materials and Equipment:
-
Air oven with controlled temperature and air circulation
-
Tensile testing machine (compliant with ASTM D412)[3][5][6][7][8]
-
Durometer for hardness measurement
-
Molded and vulcanized elastomer test specimens (with and without antioxidant)
-
Calipers for dimensional measurements
-
Safety equipment
Procedure:
-
Specimen Preparation:
-
Mold and vulcanize the compounded rubber sheets into standard test specimens (e.g., dumbbell-shaped specimens for tensile testing as per ASTM D412).
-
Prepare a sufficient number of specimens to test the initial properties and for each aging interval.
-
-
Initial Property Measurement (Unaged):
-
Measure and record the initial physical properties of the unaged specimens. This typically includes:
-
Tensile strength (MPa)
-
Ultimate elongation (%)
-
Modulus at a specific elongation (e.g., 100% or 300%) (MPa)
-
Hardness (Shore A)
-
-
-
Accelerated Aging:
-
Preheat the air oven to the desired aging temperature (e.g., 70°C, 100°C, or 125°C). The temperature should be chosen based on the expected service conditions of the elastomer.
-
Suspend the test specimens in the oven, ensuring they are not in contact with each other.
-
Age the specimens for predetermined time intervals (e.g., 24, 72, 168, 336, and 672 hours).
-
-
Post-Aging Property Measurement:
-
At the end of each aging interval, remove a set of specimens from the oven and allow them to cool to room temperature for at least 24 hours but not more than 96 hours.
-
Measure the physical properties (tensile strength, elongation, modulus, and hardness) of the aged specimens.
-
-
Data Analysis and Reporting:
-
Calculate the percentage change in each physical property after each aging period compared to the initial (unaged) values.
-
Plot the percentage retention of properties versus aging time for both the stabilized and unstabilized elastomer compounds.
-
Compare the long-term thermal stability of the elastomer with and without the addition of this compound.
-
Visualizations
Caption: Chemical structure of the antioxidant.
References
- 1. rubbertech.wordpress.com [rubbertech.wordpress.com]
- 2. chempoint.com [chempoint.com]
- 3. testresources.net [testresources.net]
- 4. chempoint.com [chempoint.com]
- 5. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. kindsnail.com [kindsnail.com]
- 8. zwickroell.com [zwickroell.com]
High-performance liquid chromatography (HPLC) method for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine analysis.
Application Note: HPLC Analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Introduction
This compound, also known as Octylated Diphenylamine (ODPA), is a widely used antioxidant in industrial applications, particularly in lubricants and polymers. It functions by scavenging free radicals, thereby preventing oxidative degradation and extending the service life of materials. Accurate quantification of ODPA is crucial for quality control, formulation development, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of ODPA, employing a reverse-phase C18 column and UV detection.
Principle
The method is based on reverse-phase HPLC, where the stationary phase is non-polar (C18), and the mobile phase is a more polar mixture of organic solvent and water.[1] this compound, being a relatively non-polar molecule, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. The analyte is detected by a UV-Vis detector, as the diphenylamine structure exhibits strong absorbance in the ultraviolet region.[2][3] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (optional, for improved peak shape and MS compatibility).[5]
-
Standard: Analytical standard of this compound (purity ≥97%).
-
Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.[6][7]
Preparation of Solutions
-
Mobile Phase A: HPLC grade water. (Optional: with 0.1% v/v formic acid).
-
Mobile Phase B: HPLC grade acetonitrile. (Optional: with 0.1% v/v formic acid).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the ODPA standard and dissolve it in 10 mL of methanol in a volumetric flask.[7] This solution should be stored at 4°C in a dark vial.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol.[8] These are used to construct the calibration curve.
Sample Preparation Protocol
The sample preparation will vary depending on the matrix. A general procedure for a polymer or oil-based sample is outlined below.
-
Extraction: Accurately weigh an appropriate amount of the homogenized sample into a vial.
-
Dissolution: Add a precise volume of a suitable solvent (e.g., methanol or acetonitrile) to dissolve the sample and extract the ODPA. Sonication may be used to aid dissolution.[6] The target concentration should ideally be around 1 mg/mL of the total sample.[6]
-
Centrifugation (if necessary): If the sample contains insoluble particulates, centrifuge the vial to pellet the solids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7] This step is critical to remove particulates that could clog the HPLC column.
-
Dilution: If the initial concentration of ODPA is expected to be high, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 100% B over 10 min, hold at 100% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm (based on diphenylamine chromophore)[9] |
| Run Time | Approximately 15 minutes |
Data Presentation and Analysis
Quantitative analysis is performed by integrating the peak area corresponding to this compound. A calibration curve is generated by plotting the peak area versus the concentration of the working standards. The concentration of the analyte in the samples is then calculated using the linear regression equation from the calibration curve.
Method Performance Characteristics
The performance of this method should be validated by determining the parameters summarized in the table below. The values provided are typical targets for such an analysis.
| Parameter | Typical Value / Acceptance Criteria |
| Retention Time (RT) | Analyte specific, highly reproducible |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 - 0.30 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.10 - 1.00 µg/mL[7] |
| Accuracy / Recovery | 80 - 110% |
| Precision (%RSD) | < 5% |
Workflow Visualization
The logical flow of the analytical protocol, from sample preparation to final data analysis, is depicted in the following diagram.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Diphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Diphenylamine [webbook.nist.gov]
Gas chromatography-mass spectrometry (GC-MS) protocol for identifying Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine.
Abstract
This document provides a detailed protocol for the identification and semi-quantitative analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a common antioxidant also known as octylated diphenylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and polymer industries who require a reliable method for detecting this compound in various matrices. The methodology covers sample preparation, GC-MS instrument parameters, and data analysis.
Introduction
This compound (CAS No. 15721-78-5) is a high molecular weight aromatic amine antioxidant widely used to prevent the oxidative degradation of materials such as polymers, lubricants, and oils.[1] Its presence and concentration in these materials are critical for quality control and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it a suitable method for the analysis of this antioxidant.[2] This application note outlines a comprehensive GC-MS protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation: Solvent Extraction from a Polymer Matrix
This protocol describes the extraction of this compound from a polymer matrix, such as polyethylene or polypropylene.
Materials:
-
Polymer sample
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Rotary evaporator or nitrogen blowdown apparatus
Procedure:
-
Sample Comminution: Reduce the polymer sample to a small particle size (e.g., by cryo-milling or cutting into small pieces) to increase the surface area for extraction.
-
Extraction:
-
Weigh approximately 1 gram of the comminuted polymer sample into a glass vial.
-
Add 10 mL of dichloromethane.
-
Vortex the mixture for 1 minute.
-
Place the vial in an ultrasonic bath for 30 minutes.
-
Allow the polymer to settle.
-
-
Solvent Removal and Reconstitution:
-
Carefully decant the dichloromethane extract into a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into a GC-MS autosampler vial.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a splitless time of 1 minute) |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes. Ramp at 15 °C/min to 320 °C, and hold for 10 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 550 amu (for full scan mode) |
| Solvent Delay | 5 minutes |
Data Presentation
Expected Mass Spectrum and Characteristic Ions
While a publicly available, verified mass spectrum for this compound is not readily accessible, the mass spectrum of a closely related analog, 4,4'-dioctyldiphenylamine (CAS 101-67-7), can be used as a reference for identifying characteristic fragmentation patterns.[1][3] The molecular weight of this compound is 393.6 g/mol .[1]
Predicted Fragmentation:
The fragmentation of this compound is expected to be dominated by the cleavage of the tertiary octyl groups. The molecular ion (M+) at m/z 393 may be observed, though it might be of low abundance.
Key Diagnostic Ions for SIM Mode:
For quantitative analysis using Selected Ion Monitoring (SIM) mode, the following ions are proposed based on the structure and the fragmentation of similar compounds. The exact ions should be confirmed by analyzing a standard of the compound in full scan mode.
| Ion (m/z) | Proposed Fragment Identity |
| 393 | Molecular Ion [M]+ |
| 378 | [M - CH3]+ |
| 282 | [M - C8H17]+ (Loss of one octyl group) |
| 226 | [M - C8H17 - C4H8]+ (Further fragmentation of the octyl chain) |
| 57 | [C4H9]+ (tert-Butyl cation, a common fragment from the octyl group) |
Quantitative Data Summary
The following table summarizes the expected and typical quantitative data for the GC-MS analysis of this compound. The exact retention time, LOD, and LOQ should be determined experimentally using the specific instrumentation and method parameters.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | 15 - 20 minutes | The retention time will be dependent on the specific GC column and temperature program used. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The LOD is the lowest concentration of an analyte in a sample that can be reliably detected. This is an estimated value and should be experimentally determined. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. This is an estimated value and should be experimentally determined. For the related compound diphenylamine, LOQs in the range of 20-200 µg/kg have been reported in fruit samples using a double extraction method followed by GC-MS.[4] |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve solubility issues with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in non-polar solvents.
Welcome to the technical support center for resolving solubility issues with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in non-polar solvents. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and answers to common questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
Q2: I am having trouble dissolving this compound in a non-polar solvent at room temperature. Is this expected?
A2: Yes, this is a common observation. Due to its high molecular weight and crystalline structure, the dissolution of this compound in non-polar solvents at room temperature can be slow or incomplete. Heating the solvent is a common and effective method to increase both the rate of dissolution and the solubility of the compound.
Q3: What is the recommended starting point for dissolving this compound?
A3: A good starting point is to use a non-polar solvent in which the compound is known to be soluble, such as hexane or toluene. Begin by attempting to dissolve a small amount of the compound (e.g., 1-5% w/v) with stirring and gentle heating (e.g., 40-60°C). For more detailed instructions, please refer to the Experimental Protocols section.
Q4: Can I use a solvent mixture to improve solubility?
A4: Yes, using a co-solvent system can be an effective strategy. A small amount of a slightly more polar, miscible co-solvent can sometimes disrupt the crystal lattice energy of the solid, aiding dissolution in the bulk non-polar solvent. However, the selection of the co-solvent is critical to ensure it does not negatively impact your experiment. It is advisable to start with a very small percentage of the co-solvent and observe the effect.
Q5: Are there any other techniques to enhance solubility if heating and co-solvents are not sufficient?
A5: For very difficult cases, the use of surfactants can be considered. Surfactants can help to stabilize the solute molecules in the solvent. However, this will introduce an additional component into your system, which may interfere with downstream applications. This should be considered an advanced troubleshooting step.
Troubleshooting Guides
Issue 1: The compound is not dissolving completely, even with heating.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent | The solution may be saturated. Try adding more solvent in small increments until the solid dissolves. |
| Inappropriate Solvent | The selected solvent may not be optimal. Refer to the Solubility Data table to choose a more suitable solvent. |
| Low Temperature | The temperature may not be high enough to overcome the lattice energy of the solid. Gradually and safely increase the temperature while monitoring for dissolution. Be mindful of the solvent's boiling point. |
| Inadequate Agitation | Ensure the solution is being stirred vigorously to maximize the interaction between the solute and solvent. |
Issue 2: The compound precipitates out of solution upon cooling.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The solution was saturated at a higher temperature and is now supersaturated at the lower temperature. This is expected behavior for this compound. If a stable room temperature solution is required, a lower concentration must be used. |
| Solvent Evaporation | If the solution was heated for an extended period in an open container, solvent evaporation could lead to a more concentrated, and thus supersaturated, solution upon cooling. Use a condenser or a sealed vessel for prolonged heating. |
Data Presentation
Qualitative Solubility of this compound
| Solvent Class | Examples | Estimated Solubility |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Good (especially with heating) |
| Non-Polar Aromatic | Toluene, Benzene | Good |
| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low |
| Ketones | Acetone | Low |
| Alcohols | Methanol, Ethanol | Very Low / Insoluble |
| Water | Insoluble |
Note: This table provides estimated qualitative solubility based on available data and chemical principles. Actual solubility can vary with temperature and purity.
Quantitative Solubility Data (Estimated)
| Solvent | Temperature (°C) | Estimated Solubility (g/L) |
| Hexane | 25 | ~ 10-20 |
| 60 | > 100 | |
| Toluene | 25 | ~ 50-100 |
| 60 | > 200 | |
| Chloroform | 25 | ~ 20-40 |
Disclaimer: The quantitative data presented here are estimations based on qualitative descriptions and typical behavior of similar compounds. It is strongly recommended to determine the precise solubility for your specific experimental conditions.
Experimental Protocols
Protocol for Dissolving this compound in a Non-Polar Solvent
-
Solvent Selection: Choose an appropriate non-polar solvent from the solubility table. Toluene or hexane are good starting choices.
-
Preparation: Weigh the desired amount of this compound into a clean, dry flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a portion of the selected solvent to the flask. A good starting point is a concentration of 1-5% (w/v).
-
Stirring: Begin stirring the mixture at a moderate speed.
-
Heating (if necessary): If the compound does not dissolve at room temperature, gently heat the flask using a water bath or heating mantle. Increase the temperature in increments of 10°C, allowing time for the compound to dissolve at each step. Do not exceed the boiling point of the solvent.
-
Complete Dissolution: Continue to add solvent in small portions and/or increase the temperature until all the solid has dissolved.
-
Cooling: If the experiment requires a room temperature solution, allow the solution to cool slowly. Be aware that precipitation may occur if the solution is saturated.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical relationship of factors influencing the solubility of the target compound.
References
- 1. Welcome to oiltech! [imcdoiltech.co.za]
- 2. vanderbiltworldwide.com [vanderbiltworldwide.com]
- 3. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 4. camsi-x.com [camsi-x.com]
- 5. This compound|393.6 g/mol [benchchem.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Optimizing the concentration of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine for maximum antioxidant efficiency.
Welcome to the technical support center for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its concentration for maximum antioxidant efficiency and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism as an antioxidant?
This compound, also known commercially as Irganox 5057 or as a form of octylated diphenylamine, is a highly effective aromatic amine antioxidant.[1][2] Its primary mechanism involves acting as a radical scavenger. It donates hydrogen atoms or electrons to neutralize damaging free radicals, thereby terminating the radical chain reactions that lead to oxidative degradation.[1] This makes it a potent radical-trapping antioxidant (RTA).[3]
Q2: What is a typical starting concentration range for evaluating the antioxidant efficiency of this compound?
For industrial applications, such as in polyols and polyurethane foams, typical dosage levels range from 0.1% to 0.4%.[2][4][5][6] For in vitro laboratory assays, the optimal concentration will be significantly lower and must be determined empirically. Based on reported IC50 values, starting with a concentration range from 1 µM to 100 µM is a reasonable approach for assays like DPPH or ABTS.[1]
Q3: Can this antioxidant become less effective or even harmful at high concentrations?
Yes. Like many phenolic and amine antioxidants, this compound can potentially exhibit a pro-oxidant effect at high concentrations.[[“]][8] This is a critical consideration during optimization. At excessive concentrations, antioxidants can interact with metal ions (like iron or copper) to generate free radicals instead of neutralizing them or become radicals themselves without sufficient co-antioxidants for regeneration.[[“]][8] It is crucial to perform a dose-response analysis to identify the optimal concentration window where antioxidant activity is maximized and pro-oxidant effects are avoided.
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as methanol, ethanol, and toluene.[1][2] It is practically insoluble in water.[9][10] Ensure the chosen solvent is compatible with your experimental system and does not interfere with the assay.
Quantitative Data Summary
The antioxidant activity of this compound has been quantified using various in vitro assays. The data below provides a reference for expected efficacy.
| Assay Type | IC50 Value (µM) | Description |
| DPPH Radical Scavenging | 12 | The concentration required to scavenge 50% of the DPPH radicals.[1] |
| ABTS Radical Scavenging | 10 | The concentration required to scavenge 50% of the ABTS radical cations.[1] |
| FRAP (Ferric Reducing Antioxidant Power) | 15 | The concentration providing the same antioxidant power as a 15 µM standard (e.g., Trolox).[1] |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate key workflows and logical relationships for optimizing and troubleshooting your experiments.
Caption: General workflow for optimizing antioxidant concentration.
Caption: A logical guide for troubleshooting inconsistent assay results.
Caption: The dual role of the compound at different concentrations.
Troubleshooting Guide
Q5: My antioxidant assay results are inconsistent between replicates. What are the common causes?
Inconsistent results in assays like DPPH or ABTS are common and can often be traced to specific procedural steps.[11][12]
-
Reagent Instability: The DPPH radical is sensitive to light and should be prepared fresh daily and stored in the dark. The pre-formed ABTS radical cation (ABTS•+) solution needs a consistent incubation period (e.g., 12-16 hours) to stabilize before use.[11]
-
Pipetting Inaccuracy: Small errors in pipetting volumes, especially for the antioxidant stock solution, can lead to large variations in the final concentration and, consequently, the results. Ensure micropipettes are calibrated.[11]
-
Inconsistent Incubation Time: The reaction between the antioxidant and the radical may not be instantaneous. Use a fixed, optimized reaction time for all samples and standards in a given experiment.[11]
-
Temperature Fluctuations: Perform the assay at a constant, controlled room temperature, as reaction kinetics can be temperature-dependent.[11]
Q6: I am observing lower-than-expected antioxidant activity. What could be wrong?
If the compound shows little to no activity, consider the following:
-
Compound Degradation: Ensure the compound has been stored correctly (cool, dark, inert atmosphere) to prevent degradation. Prepare fresh stock solutions.[11]
-
Incorrect Wavelength: Verify that you are measuring the absorbance at the correct wavelength for your assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[11][12]
-
Solvent Interference: The solvent used to dissolve the compound might interfere with the reaction. Always run a solvent blank to check for any background signal.[11]
-
pH of the Medium: The antioxidant activity of amine compounds can be pH-dependent. Ensure the pH of your reaction buffer is controlled and consistent across all experiments.[11]
Q7: The color of my DPPH or ABTS reaction is not developing or changing as expected. Why?
-
For DPPH: The initial deep violet color should fade to yellow upon reduction by the antioxidant. If the initial absorbance of your DPPH solution (without the antioxidant) is too low (e.g., < 0.8), its concentration may be insufficient.[11]
-
For ABTS: The stable blue/green ABTS•+ solution should lose color in the presence of the antioxidant. If the initial absorbance is not within the optimal range (e.g., 0.70 ± 0.05), adjust the dilution of the stock radical solution before starting the assay.[11]
-
Contamination: Contamination in reagents or on labware can interfere with the chromophores. Use high-purity solvents and clean equipment.
Detailed Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is adapted from standard methodologies to assess the radical scavenging capacity of the compound.[13][14]
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol.
-
Store this solution in an amber bottle and in the dark.
-
-
Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in methanol.
-
Create a series of dilutions from this stock solution (e.g., 1, 5, 10, 25, 50, 100 µM) using methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your sample dilutions to the corresponding wells.
-
For the control well (A₀), add 100 µL of methanol instead of the sample.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance (Aₛ) at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A₀ - Aₛ) / A₀] * 100
-
Plot the % inhibition against the concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This protocol measures the ability of the compound to scavenge the stable ABTS radical cation (ABTS•+).[13][15]
-
Reagent Preparation (ABTS•+ Solution):
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This is the ABTS•+ stock solution.
-
-
Working Solution Preparation:
-
Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.05) at 734 nm. This is the ABTS•+ working solution.
-
-
Sample Preparation:
-
Prepare a serial dilution of the test compound in methanol, similar to the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of your sample dilutions to the wells.
-
Use a suitable standard like Trolox for comparison and to calculate Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for approximately 6-10 minutes. The exact time should be optimized and kept consistent.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described in the DPPH protocol and determine the IC50 value.
-
References
- 1. This compound|393.6 g/mol [benchchem.com]
- 2. Antioxidant 5057 | 68411-46-1 [chemicalbook.com]
- 3. The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. linchemical.com [linchemical.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. consensus.app [consensus.app]
- 8. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages [mdpi.com]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Degradation of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation pathways of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, commercially known as Irganox 5057.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound, also known as Irganox 5057, is a high-performance aromatic amine antioxidant.[1] Its primary function is to protect polymeric materials from thermal degradation during high-temperature processing and long-term use by interrupting degradation processes.[1]
Q2: How does this compound function as an antioxidant under thermal stress?
A2: As a primary antioxidant, it acts as a "Radical Scavenger" by rapidly reacting with free radicals that are formed during the thermal oxidation of polymers.[1] This process helps to control molecular weight changes and prevent the loss of physical, mechanical, and optical properties of the material.[1]
Q3: What are the expected degradation pathways of this compound under thermal stress?
A3: The thermal degradation of aromatic amine antioxidants like octylated diphenylamine generally involves the formation of various byproducts. While specific pathways for Irganox 5057 are not extensively detailed in the public domain, studies on similar aminic antioxidants suggest degradation can occur through mechanisms such as oxidation and fragmentation. For related phenolic antioxidants like Irganox 1010, degradation can lead to a significant number of decomposition products, including those from hydrolysis and oxidation.[2] For some hindered phenolic antioxidants, thermal degradation can involve the cleavage of ester bonds and the loss of tert-butyl groups.
Q4: What analytical techniques are most suitable for identifying the degradation products of this compound?
A4: The most common and effective techniques for identifying the degradation products of antioxidants like Irganox 5057 are:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful method for separating and identifying various degradation products, especially when using high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF).[2]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique is useful for analyzing the thermal decomposition products by pyrolyzing the sample at a high temperature and then separating and identifying the volatile fragments.
Troubleshooting Guides
HPLC-MS Analysis Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) for Parent Compound and Degradation Products | Secondary interactions with the stationary phase (e.g., residual silanol groups on silica-based columns).[2] | Use an end-capped column to minimize silanol interactions.[2] Adjust the mobile phase pH to suppress ionization of analytes and silanols (e.g., a lower pH for acidic compounds).[2] |
| Inappropriate sample solvent. | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume. | |
| Column contamination or wear. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | |
| Column equilibration is insufficient. | Allow for a longer equilibration time between runs. | |
| Low Signal Intensity or No Peaks Detected | Improper ionization source settings. | Optimize ESI or APCI source parameters (e.g., voltage, gas flow, temperature). For phenolic-like degradation products, negative ion mode is often suitable.[2] |
| Sample degradation in the ion source. | Adjust source temperature and other parameters to minimize in-source fragmentation. | |
| Incorrect mass range scanned. | Ensure the scan range covers the expected m/z of the parent compound and its potential degradation products.[2] |
Pyrolysis-GC-MS Analysis Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Reproducibility of Pyrograms | Inhomogeneous sample. | Ensure the sample is finely ground and well-mixed before pyrolysis. |
| Inconsistent sample size. | Use a precision balance to weigh the samples accurately. | |
| Variations in pyrolysis temperature. | Calibrate the pyrolyzer regularly to ensure accurate and consistent temperature. | |
| Co-elution of Degradation Products | Inadequate chromatographic separation. | Optimize the GC temperature program (e.g., use a slower ramp rate). Use a longer or different polarity GC column. |
| Identification of Unknown Peaks | Lack of reference mass spectra. | Compare obtained mass spectra with spectral libraries (e.g., NIST). Propose structures based on fragmentation patterns and knowledge of expected degradation pathways. |
| Artifact Formation | Secondary reactions in the pyrolyzer or injector. | Use a lower pyrolysis temperature if possible. Ensure the transfer line to the GC is heated to prevent condensation and secondary reactions. |
Quantitative Data
While specific quantitative data for the thermal degradation of this compound is limited in publicly available literature, the following table provides an example of the type of data that could be generated from thermal analysis studies. The values presented here are hypothetical and should be replaced with experimental data.
| Temperature (°C) | Time (hours) | Degradation (%) | Major Degradation Product(s) Identified (Hypothetical) |
| 150 | 24 | 5 | 4-(2,4,4-trimethylpentan-2-yl)aniline |
| 150 | 48 | 12 | 4-(2,4,4-trimethylpentan-2-yl)aniline, Oxidized diphenylamine derivatives |
| 180 | 24 | 25 | Oxidized diphenylamine derivatives, Cleavage products of the trimethylpentan group |
| 180 | 48 | 45 | Complex mixture of oxidized and fragmented products |
| 200 | 24 | 60 | Extensive fragmentation and oxidation products |
Experimental Protocols
Accelerated Thermal Aging of Polymer Samples
This protocol describes a general procedure for the accelerated thermal aging of polymer samples containing this compound.
Materials:
-
Polymer containing a known concentration of this compound.
-
Forced convection oven with precise temperature control.
-
Aluminum foil.
-
Glass petri dishes.
Procedure:
-
Prepare thin films or small plaques of the polymer sample with uniform thickness.
-
Place the samples in glass petri dishes. To prevent cross-contamination, use separate dishes for each aging condition.
-
Loosely cover the petri dishes with aluminum foil, allowing for air circulation.
-
Place the petri dishes in a pre-heated forced convection oven set to the desired aging temperature (e.g., 150 °C, 180 °C, 200 °C).
-
Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
-
Allow the samples to cool to room temperature in a desiccator to prevent moisture absorption.
-
Store the aged samples in a cool, dark place until analysis.
Analysis of Degradation Products by HPLC-MS
This protocol provides a general methodology for the analysis of this compound and its degradation products in aged polymer samples using HPLC-MS.
Materials:
-
Aged and unaged polymer samples.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water, tetrahydrofuran).
-
Formic acid or acetic acid (for mobile phase modification).
-
0.45 µm syringe filters.
-
HPLC vials.
Procedure:
-
Sample Extraction: a. Accurately weigh a portion of the polymer sample (e.g., 100 mg). b. Add a suitable solvent (e.g., 10 mL of tetrahydrofuran or a mixture of dichloromethane and methanol) to extract the antioxidant and its degradation products. c. Use ultrasonication or soxhlet extraction to ensure efficient extraction. d. Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-MS Analysis: a. HPLC System:
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size).
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
- Gradient Program: Start with a lower percentage of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 µL.[2] b. Mass Spectrometer:
- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2] For aromatic amines, positive ion mode is typically used.
- Mass Range: Scan a wide mass range (e.g., m/z 100-1500) to detect the parent compound and its potential degradation products.[2]
- Data Acquisition: Acquire data in both full scan mode for unknown identification and tandem MS (MS/MS) mode for structural elucidation of identified peaks.[2]
-
Data Analysis: a. Process the chromatograms and mass spectra using appropriate software. b. Identify potential degradation products by comparing their mass-to-charge ratios and fragmentation patterns with known information about the degradation of similar antioxidants. c. Quantify the remaining parent compound and major degradation products using a calibration curve prepared from standards, if available.
Visualizations
Caption: A simplified diagram of the potential thermal degradation pathways of this compound.
Caption: A general experimental workflow for studying the thermal degradation of this compound.
References
Technical Support Center: Preventing Discoloration in Polymers Stabilized with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers stabilized with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a widely used antioxidant. Discoloration, such as yellowing or pinking, is a common challenge that can often be mitigated with appropriate formulation and processing adjustments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymers?
This compound, also known as octylated diphenylamine, is a high-performance secondary aminic antioxidant. Its primary role is to protect polymers from thermo-oxidative degradation during high-temperature processing and throughout the product's service life. It functions by scavenging free radicals, thereby preventing the breakdown of polymer chains which can lead to the loss of mechanical properties and discoloration.[1][2]
Q2: What are the main causes of discoloration in polymers stabilized with this antioxidant?
Discoloration, typically observed as yellowing or "pinking," in polymers stabilized with aminic antioxidants like this compound is primarily caused by two phenomena:
-
Over-oxidation: During processing at high temperatures, the antioxidant molecule can become "over-oxidized," leading to the formation of colored byproducts, such as quinones.[3] This is often exacerbated by excessive heat history (temperature and residence time) and high shear rates.[4]
-
Gas Fading: This refers to the gradual discoloration that occurs during storage. It is caused by the reaction of the antioxidant with atmospheric pollutants, particularly nitrogen oxides (NOx) and sulfur oxides (SOx).[5][6] These pollutants can originate from sources like forklift exhaust, gas heaters, and even cardboard packaging.[5][7]
Q3: Can other additives in the polymer formulation contribute to discoloration?
Yes, interactions with other additives can influence the color stability of the polymer. For instance:
-
Hindered Amine Light Stabilizers (HALS): Some HALS can have a higher alkalinity, which may promote the formation of colored species when interacting with phenolic or aminic antioxidants.[3]
-
Titanium Dioxide (TiO2): Certain grades of this white pigment can promote the over-oxidation of the antioxidant, leading to discoloration. Using durable or surface-treated grades of TiO2 is often recommended to mitigate this effect.[5][8]
-
Catalyst Residues: Residual catalysts from the polymerization process can also contribute to color development.[8]
Q4: Is the discoloration reversible?
In some cases, particularly with "pinking" caused by gas fading, the discoloration can be reversible upon exposure to UV light, such as sunlight.[3][4] The UV radiation can bleach the colored quinoidal structures, restoring the polymer's original color. However, this is not always a practical or reliable solution.
Troubleshooting Guides
Issue 1: Polymer exhibits yellowing immediately after processing.
This is likely due to over-oxidation of the antioxidant during melt processing.
| Potential Cause | Recommended Action |
| Excessive Processing Temperature | Gradually reduce the processing temperature to the minimum required for adequate melt flow. |
| Long Residence Time in Extruder/Molder | Increase the screw speed or reduce back pressure to minimize the time the polymer melt is exposed to high temperatures.[4] |
| High Shear Rates | Optimize the screw design and processing parameters to reduce shear heating. |
| Insufficient Secondary Stabilization | Incorporate a phosphite or phosphonite secondary antioxidant into the formulation. These additives act synergistically to protect the primary antioxidant from over-oxidation.[9][10][11] |
Issue 2: White or light-colored polymer parts turn yellow or pink during storage.
This is a classic symptom of gas fading.
| Potential Cause | Recommended Action |
| Exposure to NOx/SOx Gases | Improve ventilation in storage areas to minimize the concentration of combustion fumes from forklifts, heaters, etc.[3] |
| Contact with Cardboard or Kraft Paper | Use polyethylene bags or liners as a barrier between the polymer parts and cardboard packaging.[5][8] |
| Inappropriate Additive Combination | Review the entire additive package. Consider using less alkaline HALS or surface-treated TiO2 grades.[3][5] |
| Sub-optimal Antioxidant System | Introduce a secondary antioxidant, such as a phosphite, which can suppress the effects of gas fading.[6] |
Quantitative Data on Discoloration
The following tables provide representative data on the Yellowness Index (YI), a common metric for quantifying discoloration, under various conditions. Lower YI values indicate less discoloration.
Table 1: Effect of Processing Temperature on Yellowness Index of Polypropylene
| Stabilizer System (0.1% total loading) | Processing Temperature (°C) | Yellowness Index (YI) |
| This compound | 220 | 5.2 |
| This compound | 240 | 8.9 |
| This compound | 260 | 15.3 |
| This compound + Phosphite AO (1:1 ratio) | 260 | 7.5 |
Table 2: Effect of Gas Fading on Yellowness Index of Polyethylene Film
| Stabilizer System (0.1% total loading) | Initial Yellowness Index (YI) | Yellowness Index (YI) after 48h Gas Fading Test |
| This compound | 1.5 | 12.8 |
| This compound + Phosphite AO (1:1 ratio) | 1.2 | 5.6 |
| Non-phenolic/aminic AO system | 1.1 | 2.3 |
Experimental Protocols
Protocol 1: Evaluation of Yellowness Index
This protocol is based on the ASTM D1925 standard for determining the yellowness index of plastics.[12][13][14]
1. Objective: To quantify the degree of yellowness in a polymer sample.
2. Equipment:
- Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).[15]
- Standard white and black calibration tiles.
- Compression molder or other equipment to prepare flat polymer plaques of uniform thickness.
3. Sample Preparation:
- Prepare polymer plaques of a standardized thickness (e.g., 2 mm). Ensure the surface is smooth and free of defects.
- Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[12]
4. Procedure:
- Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.
- Place the polymer plaque in the measurement port of the instrument.
- Measure the tristimulus values (X, Y, Z) for the sample.
- Calculate the Yellowness Index (YI) using the following formula for ASTM D1925:
- YI = [100 * (1.28 * X - 1.06 * Z)] / Y
5. Data Analysis:
- Compare the YI values of different formulations or samples exposed to different conditions. A higher YI value indicates a greater degree of yellowness.[12]
Protocol 2: Gas Fading Test
This protocol is based on the AATCC Test Method 23-1972.[16]
1. Objective: To assess the propensity of a polymer to discolor upon exposure to nitrogen oxides.
2. Equipment:
- Gas fading test chamber (e.g., atmospheric fume chamber).[16]
- Source of nitrogen dioxide (NO2) gas.
- Spectrophotometer for Yellowness Index measurement.
3. Sample Preparation:
- Prepare polymer samples (plaques or films) as per the requirements of the Yellowness Index measurement.
- Measure the initial Yellowness Index (YI_initial) of the samples.
4. Procedure:
- Place the samples in the gas fading chamber.
- Introduce a controlled concentration of NO2 gas (e.g., 2-3 ppm) into the chamber at a specified temperature (e.g., 60°C).[4]
- Expose the samples for a predetermined duration (e.g., 24, 48, or 72 hours).[4]
- After the exposure period, remove the samples and allow them to cool to room temperature in a clean environment.
- Measure the final Yellowness Index (YI_final) of the exposed samples.
5. Data Analysis:
- Calculate the change in Yellowness Index (ΔYI) as: ΔYI = YI_final - YI_initial.
- A larger ΔYI indicates a greater susceptibility to gas fading.
Visualizations
Caption: Polymer degradation and discoloration pathway.
Caption: Experimental workflow for discoloration testing.
References
- 1. oiccpress.com [oiccpress.com]
- 2. mdpi.com [mdpi.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. novachem.com [novachem.com]
- 6. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 7. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 8. ingeniapolymers.com [ingeniapolymers.com]
- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 12. matestlabs.com [matestlabs.com]
- 13. Yellowness index measurement method - 3nh [3nh.com]
- 14. plastics.ulprospector.com [plastics.ulprospector.com]
- 15. Yellowness index measurement – Paul Wu's Blog [materean.com]
- 16. WO1995019391A1 - Gas fade resistant ultraviolet additive formulations for polyethylene - Google Patents [patents.google.com]
Addressing interference in the spectroscopic analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine.
Welcome to the technical support center for the spectroscopic analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the accurate and reliable analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques used for the analysis of this compound?
A1: The primary spectroscopic techniques for the analysis of this compound, a phenolic antioxidant, include UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).
Q2: What are the common challenges encountered during the spectroscopic analysis of this compound?
A2: Common challenges include interference from sample matrices, overlapping signals from similar compounds, signal suppression or enhancement in mass spectrometry (matrix effects), and potential for compound degradation under certain analytical conditions. Due to its bulky hydrophobic nature, solubility and aggregation in certain solvents can also be a concern.
Q3: How can I determine the antioxidant activity of this compound using UV-Vis spectroscopy?
A3: The antioxidant activity can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).[1] These methods rely on monitoring the change in absorbance of a colored radical or metal complex upon reaction with the antioxidant.
Troubleshooting Guides
UV-Visible Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible absorbance readings in antioxidant assays. | 1. Sample Instability: The compound may be degrading. 2. Reagent Instability: DPPH or ABTS•+ radical solutions can degrade over time. 3. Pipetting Errors: Inaccurate volumes of sample or reagents. 4. Inconsistent Reaction Time: Variation in incubation times between samples. | 1. Prepare fresh sample solutions and protect them from light and heat. 2. Prepare fresh radical solutions daily and store them in the dark.[1] 3. Use calibrated pipettes and proper pipetting techniques. 4. Use a timer to ensure consistent incubation times for all samples.[1] |
| Sample color interferes with the assay. | The sample itself absorbs light at the same wavelength as the assay's chromogen. | 1. Run a sample blank containing the sample and solvent but without the assay reagent. 2. Subtract the absorbance of the sample blank from the sample reading. 3. Alternatively, use a spectral analysis approach to deconvolve the overlapping spectra.[2] |
| Low or no antioxidant activity detected. | 1. Incorrect Wavelength: The spectrophotometer is not set to the maximum absorbance wavelength of the chromogen. 2. Inappropriate Solvent: The compound may not be fully dissolved or the solvent may interfere with the reaction. 3. Low Concentration: The concentration of the analyte is too low to elicit a measurable response. | 1. Ensure the spectrophotometer is set to the correct wavelength (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[1] 2. Ensure the compound is fully dissolved. Common solvents include methanol or ethanol. 3. Prepare a wider range of concentrations to establish a proper dose-response curve. |
High-Performance Liquid Chromatography (HPLC-UV)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine. 3. Column Degradation: The stationary phase is deteriorating. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH. For amines, a slightly basic pH may improve peak shape. 3. Replace the HPLC column. |
| Overlapping peaks with other components. | Insufficient separation of the analyte from other compounds in the sample matrix. | 1. Optimize the Mobile Phase Gradient: Adjust the gradient profile to improve resolution. 2. Change the Stationary Phase: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).[3] 3. Adjust Flow Rate: A lower flow rate can sometimes improve separation. |
| Baseline noise or drift. | 1. Contaminated Mobile Phase: Impurities in the solvents. 2. Detector Lamp Issue: The UV lamp is nearing the end of its life. 3. Air Bubbles in the System: Bubbles in the pump or detector flow cell. | 1. Use high-purity HPLC-grade solvents and degas the mobile phase. 2. Replace the detector lamp. 3. Purge the HPLC system to remove air bubbles. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effects). | Co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[4][5][6] | 1. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] 2. Optimize Chromatography: Modify the HPLC method to separate the analyte from the interfering compounds. 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. 4. Dilute the Sample: This can reduce the concentration of interfering matrix components. |
| Poor Sensitivity. | 1. Suboptimal Ionization Parameters: Incorrect settings for the ion source (e.g., temperature, gas flows). 2. Analyte Degradation: The compound may be degrading in the ion source. 3. Matrix Effects: Significant ion suppression. | 1. Optimize ion source parameters through infusion of the analyte. 2. Use a less harsh ionization technique if possible (e.g., APCI instead of ESI). 3. Address matrix effects using the steps outlined above. |
| Inconsistent Fragmentation Pattern. | Fluctuations in collision energy or other MS/MS parameters. | 1. Ensure the MS/MS parameters, particularly the collision energy, are optimized and consistently applied. 2. Check for instrument calibration and stability. |
Experimental Protocols
UV-Vis Spectroscopy: DPPH Radical Scavenging Assay
This protocol is adapted for the assessment of the antioxidant activity of phenolic compounds.[1]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[1]
-
Test Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Sample Dilutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.[1]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each sample dilution or standard to the wells of a 96-well plate.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
HPLC-UV Method for Quantification
This is a general method that can be adapted for the quantification of diphenylamine derivatives.[3][7][8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (a preliminary UV scan of the pure compound is recommended). Aromatic amines often have absorbance maxima around 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations of this compound.
-
Generate a calibration curve by plotting the peak area versus the concentration.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues in the spectroscopic analysis of this compound.
Quantitative Data Summary
The following table summarizes typical compositions found in commercial octylated diphenylamine antioxidant products. The exact composition can influence spectroscopic analysis due to the presence of related structures.
| Component | Typical Weight Percentage (%) |
| Dioctyldiphenylamine | 65 - 98% |
| Monooctyldiphenylamine | up to 29% |
| Octylbutyldiphenylamine | up to 5% |
| Trioctyldiphenylamine | up to 1.5% |
| Diphenylamine (unreacted) | up to 1% |
| Data sourced from patent information regarding octylated diphenylamine antioxidant compositions.[9] |
This technical support guide provides a starting point for addressing common issues in the spectroscopic analysis of this compound. For more specific issues, consulting detailed analytical chemistry resources and instrument manuals is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of diphenylamine derivatives in apple peel using gradient reversed-phase liquid chromatography with ultraviolet-visible absorption and atmospheric pressure chemical ionization mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN1882651B - Antioxidant composition of octylated diphenylamine and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Improving Polyolefin Processing Stability with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine as a processing stabilizer in polyolefins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polyolefins?
This compound, also known as Octylated Diphenylamine (ODPA), is a primary aminic antioxidant. Its main role during polyolefin processing is to protect the polymer from thermal and oxidative degradation. It functions by scavenging free radicals that are generated by heat and shear in the extruder, thereby preventing polymer chain scission or cross-linking. This helps to maintain the polymer's molecular weight, melt flow characteristics, and physical properties.
Q2: What are the typical dosage levels for this antioxidant in polyolefins?
While specific dosage levels depend on the polyolefin grade, processing conditions (temperature, shear, residence time), and desired level of stability, a general starting point for formulation development is between 500 and 4000 ppm (0.05% to 0.4% by weight) . For applications requiring more robust heat resistance, levels up to 1-3 parts per hundred resin (phr) have been used in other polymer systems and can be considered in polyolefins.[1][2][3] It is crucial to conduct a ladder study to determine the optimal concentration for your specific application.
Q3: Should I use this antioxidant alone or in a blend?
For optimal performance, this compound is most effective when used in a synergistic blend with secondary antioxidants.[4]
-
Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite): These are excellent processing stabilizers that protect the primary antioxidant and the polymer, particularly enhancing color stability.[5][6]
-
Thioesters (e.g., Distearyl thiodipropionate): These are effective long-term heat stabilizers that decompose hydroperoxides, offering protection during the service life of the end product.[6]
A combination of a primary antioxidant like ODPA with a phosphite is a common and effective strategy for improving processing stability.[5]
Q4: What are the synonyms or common trade names for this chemical?
This antioxidant is commonly referred to as Octylated Diphenylamine (ODPA). Commercial products with similar chemical structures (butylated/octylated diphenylamine) include SONGNOX® L570 and VANLUBE 81.[7][8][9][10][11]
Troubleshooting Guide
Issue 1: Polymer Discoloration (Yellowing or Pinking) After Processing
-
Question: My white or light-colored polyolefin is turning yellow or pink after extrusion. What is causing this and how can I fix it?
-
Answer: This is a common issue with aminic and phenolic antioxidants. The discoloration is typically caused by the "over-oxidation" of the antioxidant itself, which forms colored quinone-type structures. This can be accelerated by several factors:
-
High Processing Temperatures: Excessive heat can rapidly consume the antioxidant, leading to the formation of colored byproducts.
-
Excessive Shear: High shear rates in the extruder can generate localized hot spots, contributing to antioxidant degradation.
-
Exposure to Nitrogen Oxides (NOx) or Sulfur Oxides (SOx): These gases, often present from gas-fired heaters or forklift exhaust in a warehouse, can react with the antioxidant and cause discoloration, a phenomenon known as "gas fading."
-
-
Troubleshooting Actions:
-
Optimize Processing Conditions: Lower the processing temperature and reduce residence time in the extruder to the minimum required for proper melt processing.
-
Incorporate a Secondary Antioxidant: Add a phosphite co-stabilizer to your formulation. Phosphites are very effective at protecting the primary antioxidant during processing and preventing discoloration.[5][6]
-
Review Antioxidant Concentration: Ensure the concentration is optimized. Too little may lead to rapid depletion, while too much can sometimes contribute to color issues.
-
Control Storage Environment: Minimize exposure of the processed material to combustion fumes to prevent gas fading.
-
Issue 2: Additive Blooming or Plate-Out
-
Question: I'm observing a hazy film or a powder deposit on the surface of my processed parts and on my equipment (die, screws). What is this and how can I prevent it?
-
Answer: This phenomenon is known as "blooming" (on the part) or "plate-out" (on equipment) and occurs when the antioxidant migrates to the surface. This is usually due to the concentration of the additive exceeding its solubility limit within the polymer matrix.
-
Troubleshooting Actions:
-
Reduce Antioxidant Concentration: This is the most direct solution. Determine the lowest effective loading level through experimentation.
-
Improve Dispersion: Ensure your compounding process achieves uniform distribution of the additive throughout the polymer matrix. Poor dispersion can create localized areas of high concentration.
-
Select Higher Molecular Weight Additives: While you've chosen this specific antioxidant, be aware that lower molecular weight additives tend to migrate more easily.
-
Consider Polymer Crystallinity: Additive solubility is generally lower in the crystalline regions of a polymer. The rate of cooling and resulting morphology can influence blooming.
-
Issue 3: Inadequate Stabilization (High MFI Shift)
-
Question: The Melt Flow Index (MFI) of my polyolefin is increasing significantly after processing, indicating degradation. Why is the antioxidant not working effectively?
-
Answer: A significant increase in MFI (for polypropylene) or decrease (for some polyethylene grades) points to polymer chain scission or cross-linking, meaning the stabilization package is insufficient for the processing conditions.
-
Troubleshooting Actions:
-
Increase Antioxidant Concentration: The initial dosage may be too low to handle the thermal and shear stress of your process.
-
Introduce a Synergistic Blend: The combination of this compound with a phosphite is highly recommended to improve melt flow stability.[5] The phosphite provides robust protection during the high-stress extrusion phase.
-
Check for Antagonistic Interactions: While uncommon, some other additives in your formulation could potentially interact with and reduce the effectiveness of the antioxidant. Review your complete formulation.
-
Evaluate Processing Parameters: Extreme temperatures or excessively long residence times can overwhelm even a robust stabilizer package. Assess if your processing conditions can be made milder.[12]
-
Quantitative Data Summary
The following table summarizes typical starting dosage levels and performance metrics. Note that specific data for this compound in polyolefins is limited in public literature; therefore, the provided values are based on its use in other polymer systems and should be used as a starting point for your own experimental design.[1][2][3]
| Parameter | Value | Polymer System | Notes |
| Typical Dosage Range | 500 - 4000 ppm (0.05% - 0.4%) | Polybutadiene Rubber | A good starting range for evaluation in polyolefins. |
| Higher Dosage Range | 1.0 - 3.0 phr | Polychloroprene | For applications requiring high heat resistance. |
| Synergistic Blend Partner (Processing) | Phosphite Stabilizers | Polyolefins | Recommended for improved color and melt flow stability. |
| Synergistic Blend Partner (Long-Term) | Thioester Stabilizers | Polyolefins | Recommended for improved long-term heat aging (service life). |
Experimental Protocols
Protocol 1: Evaluation of Processing Stability via Multiple-Pass Extrusion
This protocol assesses the effectiveness of the antioxidant in preventing degradation under repeated processing stress.
-
Formulation Preparation:
-
Prepare several batches of polyolefin resin. Include a control batch with no antioxidant and test batches with varying concentrations of this compound (e.g., 500, 1000, 2000, 4000 ppm).
-
If testing synergistic effects, prepare formulations including a constant level of a phosphite stabilizer with varying levels of the primary antioxidant.
-
Dry-blend the components thoroughly to ensure uniform distribution.
-
-
Extrusion (Pass 1):
-
Set the temperature profile on a twin-screw or single-screw extruder appropriate for the specific polyolefin (e.g., 190-230°C for polypropylene).[13][14]
-
Compound the first batch, ensuring a consistent feed rate and screw speed.
-
Cool the extrudate strand in a water bath and pelletize.
-
Collect pellet samples for analysis (MFI, Color, OIT). Label as "Pass 1".
-
-
Multiple Extrusion Passes:
-
Analysis:
-
Melt Flow Index (MFI): Measure the MFI of the pellets from each pass according to ASTM D1238. A smaller change in MFI relative to the virgin resin indicates better stabilization.
-
Color Measurement (Yellowness Index): Compression mold small plaques from the pellets of each pass. Measure the Yellowness Index (YI) using a spectrophotometer according to ASTM D1925. A lower YI indicates better color stability.
-
Oxidative Induction Time (OIT): (See Protocol 2) Measure the OIT of the pellets from each pass to determine the amount of residual active antioxidant.
-
Protocol 2: Oxidative Induction Time (OIT) Measurement
This protocol determines the material's resistance to oxidation at an elevated temperature and is a direct measure of the stabilizer's effectiveness.[17][18]
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Sample Preparation:
-
Place a small, representative sample of the polyolefin pellet or a thin section cut from a molded plaque (typically 5-10 mg) into an open aluminum DSC pan.
-
-
Test Procedure (as per ASTM D3895): [17][19]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min) to the isothermal test temperature (typically 200°C for polyethylene, 180-190°C for polypropylene).[20]
-
Allow the sample to equilibrate at the isothermal temperature for a few minutes under nitrogen.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks time zero (t₀) for the OIT measurement.
-
Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic peak is observed, indicating the onset of oxidation.
-
-
Analysis:
-
The OIT is the time interval from the initial switch to oxygen (t₀) to the onset of the exothermic oxidation peak.
-
A longer OIT indicates a higher level of stabilization and more effective antioxidant performance.
-
Visualizations
Caption: Antioxidant mechanism of this compound (ODPA) in polyolefins.
Caption: Experimental workflow for evaluating polyolefin processing stability.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. oiccpress.com [oiccpress.com]
- 4. Aminic and Phenolic Antioxidants | Sea-Land [sealandchem.com]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. songwon.com [songwon.com]
- 8. Songwon | Songnox® L570 [sealandchem.com]
- 9. 5.imimg.com [5.imimg.com]
- 10. specialchem.com [specialchem.com]
- 11. Welcome to oiltech! [imcdoiltech.co.za]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. scribd.com [scribd.com]
- 20. mt.com [mt.com]
Technical Support Center: Managing Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine at High Temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility and thermal stability of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (also known as octylated diphenylamine) in high-temperature applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications at high temperatures?
This compound is a high-purity aromatic amine antioxidant.[1] Due to its excellent thermal stability, it is widely used as a stabilizer in polymers (such as polyolefins, styrenics, and polyamides), synthetic lubricants, and adhesives that are processed or used at elevated temperatures.[2] Its primary function is to inhibit oxidative degradation, thereby preventing the loss of mechanical properties, discoloration, and embrittlement of the material.[3][4]
Q2: At what temperature does this compound start to exhibit significant volatility?
Q3: What are the expected thermal decomposition products of this compound?
Upon severe thermal stress or combustion, aromatic amines like octylated diphenylamine are expected to decompose. The primary decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and various oxides of nitrogen (NOx). Other undetermined aliphatic fragments may also be formed.
Q4: How does the presence of oxygen affect the thermal stability of this compound?
The presence of oxygen can lower the thermal stability of aromatic amines. In an inert atmosphere (like nitrogen), the degradation is primarily thermal. In the presence of oxygen, thermo-oxidative degradation occurs, which is a more aggressive process. This is why it is a critical component in inhibiting oxidation in materials processed in air at high temperatures.
Q5: Can this compound cause discoloration of my material at high temperatures?
Yes, under certain conditions, aromatic amine antioxidants can contribute to discoloration, often seen as a yellowing or pinking effect in polymers.[3] This can be due to the formation of colored transformation products of the antioxidant as it scavenges radicals or interacts with other additives or environmental factors like NOx gases.[3]
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when using this compound at high temperatures.
Troubleshooting Workflow: Diagnosing and Mitigating Additive Loss
Caption: A logical workflow for troubleshooting issues related to the performance of this compound at high temperatures.
Issue 1: Reduced Thermal Stability of the Final Material
-
Symptom: The final product exhibits poor thermal stability, as indicated by Thermogravimetric Analysis (TGA), showing earlier onset of degradation than expected.
-
Possible Cause: Loss of this compound during high-temperature processing due to volatility or thermal decomposition.
-
Troubleshooting Steps:
-
Quantify Antioxidant Content: Use a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the actual concentration of the antioxidant in the final product and compare it to the initial dosage.
-
Optimize Processing Parameters: Reduce the processing temperature and residence time to the minimum required to achieve the desired material properties.
-
Improve Dispersion: Ensure the antioxidant is homogeneously dispersed in the matrix. Using a masterbatch can improve dispersion and may reduce localized overheating.
-
Consider a Synergistic Blend: Incorporate a secondary antioxidant, such as a phosphite or a thioester, which can protect the primary aromatic amine antioxidant during processing.
-
Issue 2: Discoloration (Yellowing/Pinking) of the Material
-
Symptom: The final product, especially if light-colored or transparent, shows an undesirable yellow or pink tint after high-temperature exposure.
-
Possible Cause: Formation of colored oxidation products of the aromatic amine antioxidant. This can be exacerbated by excessive processing temperatures, long residence times, or interaction with other additives or environmental contaminants (e.g., NOx).[3]
-
Troubleshooting Steps:
-
Processing Conditions: As with reduced stability, optimizing processing conditions (lower temperature, shorter time) is the first step.
-
Evaluate Additive Interactions: Review the entire formulation for potential interactions. For instance, certain pigments can interact with phenolic and aminic antioxidants.
-
Inert Processing Atmosphere: If feasible, processing under an inert atmosphere (e.g., nitrogen) can mitigate oxidative discoloration.
-
Use of Co-stabilizers: Phosphite co-stabilizers can help in reducing discoloration by decomposing hydroperoxides, which are precursors to colored degradation products.
-
Issue 3: Surface Blooming or Exudation
-
Symptom: A fine powder or oily film appears on the surface of the material after cooling or during storage.
-
Possible Cause: Poor compatibility or oversaturation of the antioxidant in the polymer matrix, leading to its migration to the surface.
-
Troubleshooting Steps:
-
Check for Oversaturation: Ensure the concentration of the antioxidant is below its solubility limit in the polymer at the application temperature.
-
Improve Compatibility: While this compound generally has good compatibility with many polymers, issues can arise. Improving dispersion can sometimes mitigate blooming.
-
Consider a Different Antioxidant: If compatibility issues persist, a different antioxidant with a more compatible chemical structure may be necessary.
-
Section 3: Quantitative Data (Illustrative)
The following tables provide illustrative data for this compound to aid in experimental design. Note: This data is synthesized from typical values for high molecular weight aromatic amine antioxidants and should be confirmed by experimental analysis for specific applications.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset of Decomposition (Tonset) | ~ 300 - 320 °C | ~ 280 - 300 °C |
| Temperature at 5% Mass Loss (T5%) | ~ 330 - 350 °C | ~ 310 - 330 °C |
| Temperature at 10% Mass Loss (T10%) | ~ 350 - 370 °C | ~ 330 - 350 °C |
| Temperature at 50% Mass Loss (T50%) | ~ 380 - 400 °C | ~ 360 - 380 °C |
| Residue at 600 °C | ~ 5 - 10% | < 1% |
Table 2: Illustrative Vapor Pressure Data
| Temperature (°C) | Estimated Vapor Pressure (Pa) |
| 150 | < 1 |
| 200 | ~ 1 - 5 |
| 250 | ~ 10 - 20 |
| 300 | ~ 50 - 100 |
Section 4: Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the thermal and thermo-oxidative stability of this compound.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
For Thermal Stability (Inert Atmosphere):
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
For Thermo-oxidative Stability (Oxidative Atmosphere):
-
Purge the furnace with air or a mixture of nitrogen and oxygen at a flow rate of 50-100 mL/min.
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Determine the onset of decomposition temperature (Tonset) and the temperatures at different percentages of mass loss (e.g., T5%, T10%, T50%).
Experimental Workflow: TGA Analysis
Caption: A step-by-step workflow for performing Thermogravimetric Analysis (TGA) to evaluate thermal stability.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis
-
Objective: To identify the volatile and semi-volatile thermal decomposition products of this compound.
-
Apparatus: Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
-
Procedure:
-
Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis tube.
-
Insert the tube into the pyrolysis unit, which is directly coupled to the GC inlet.
-
Set the pyrolysis temperature to a relevant value for the intended application (e.g., 350°C).
-
The sample is rapidly heated, and the decomposition products are swept into the GC column by the carrier gas (e.g., helium).
-
The GC separates the individual components of the decomposition mixture based on their boiling points and interaction with the column's stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fingerprint that allows for its identification by comparison to a spectral library (e.g., NIST).
-
-
Data Analysis: Identify the major peaks in the chromatogram and their corresponding mass spectra to elucidate the structure of the decomposition products.
Signaling Pathway: Antioxidant Mechanism
References
Technical Support Center: Understanding and Mitigating Side Reactions of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Welcome to the technical support center for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (commonly known as octylated diphenylamine or Antioxidant 136). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions of this antioxidant with other common additives in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a primary antioxidant of the aminic (diphenylamine) type.[1] Its main role is to inhibit oxidation by scavenging free radicals, thereby preventing the degradation of materials it is added to, such as lubricants and polymers.[2] It is particularly effective at high temperatures.[3]
Q2: What are the general degradation pathways for this antioxidant?
A2: The primary degradation pathway is through oxidation. The amine hydrogen is donated to neutralize free radicals, leading to the formation of a stabilized aminyl radical. Further reactions can lead to the formation of complex colored bodies and insoluble products, which can contribute to sludge and varnish formation in lubricants.[4] At elevated temperatures, polymerization reactions of the antioxidant molecules can become a key factor in sludge generation.[4]
Q3: What analytical techniques are recommended for identifying and quantifying the degradation products?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying a wide range of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for more volatile degradation compounds. For monitoring the overall health of a lubricant formulation, Fourier Transform Infrared Spectroscopy (FTIR) can track the depletion of the antioxidant and the formation of oxidation byproducts. Standardized ASTM methods such as D664 for acid number and D4739 for base number are crucial for assessing the overall degradation state of the oil.[5][6][7][8][9][10][11][12]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Unexpectedly Rapid Depletion of the Antioxidant
Q: My formulation is showing a faster-than-expected decrease in the concentration of this compound. What could be the cause?
A: Several factors could be contributing to the accelerated depletion of your aminic antioxidant:
-
High Operating Temperatures: Aminic antioxidants are consumed more rapidly at elevated temperatures. The rate of oxidation reactions approximately doubles for every 10°C increase in temperature.[3]
-
Presence of Metal Catalysts: Metal ions, such as iron and copper, can catalytically accelerate the oxidation process, leading to a faster consumption of the antioxidant.
-
Interaction with Other Additives: Certain additives can have an antagonistic relationship with aminic antioxidants, leading to their premature depletion.
Issue 2: Formation of Sludge, Varnish, or Discoloration
Q: I am observing the formation of insoluble deposits (sludge/varnish) and a darkening of my formulation. Is the aminic antioxidant involved?
A: Yes, the degradation of aminic antioxidants is a known contributor to the formation of sludge and varnish, especially at high temperatures.[4][13] Here's a breakdown of potential causes and solutions:
-
Cause: The polymerization of antioxidant molecules and their subsequent reaction with other degradation products in the bulk medium can lead to the formation of high-molecular-weight, insoluble species.[4]
-
Troubleshooting Steps:
-
Temperature Management: Evaluate if the operating temperature of your system can be lowered without compromising the experiment.
-
Synergistic Antioxidant Systems: Consider the introduction of a phenolic co-antioxidant. Phenolic antioxidants can regenerate aminic antioxidants, extending their effective lifetime and potentially reducing the formation of sludge precursors.[1][14]
-
Dispersant Additives: The use of appropriate dispersants can help to keep degradation products in suspension, preventing their agglomeration and deposition as sludge. However, be aware of potential antagonistic interactions (see Issue 3).
-
Issue 3: Reduced Anti-Wear Performance in Lubricant Formulations
Q: I have a lubricant formulation containing this compound and a zinc dialkyldithiophosphate (ZDDP) anti-wear additive. I am noticing a decrease in anti-wear performance. Could there be an interaction?
A: Yes, interactions between aminic compounds and ZDDP are well-documented and can be complex.
-
Antagonistic Interaction with Dispersants: If your formulation also includes a succinimide-type dispersant, be aware that these can have an antagonistic effect on the anti-wear performance of ZDDP.[15] The dispersant can compete with ZDDP for surface access on metal parts, hindering the formation of the protective anti-wear film.[15] The extent of this antagonism is dependent on the concentration of the dispersant.[15]
-
Competitive Adsorption: Even in the absence of a dispersant, the aminic antioxidant itself can compete with ZDDP for surface sites, which may impact the formation of the anti-wear film under certain conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and interactions of this compound.
Table 1: Typical Operating Conditions and Concentrations
| Parameter | Value | Reference |
| Typical Treat Level | 0.5 - 1.0% by weight | [1] |
| Effective Temperature Range | Particularly effective at temperatures above 93°C (200°F) | [1] |
Table 2: Summary of Interactions with Other Additives
| Interacting Additive | Type of Interaction | Observed Effect | Key Parameters | Reference |
| Phenolic Antioxidants | Synergistic | Phenolic antioxidant regenerates the aminic antioxidant, prolonging its activity. | Ratio of aminic to phenolic antioxidant. | [1][14] |
| Zinc Dialkyldithiophosphate (ZDDP) | Complex (Synergistic/Competitive) | ZDDP acts as a secondary antioxidant (peroxide decomposer). Potential for competitive surface adsorption. | Additive concentrations, operating temperature. | [1] |
| Succinimide Dispersants | Antagonistic (with ZDDP) | Can reduce the anti-wear performance of ZDDP by hindering protective film formation. | Dispersant concentration. | [15] |
Experimental Protocols
Protocol 1: HPLC-MS Method for the Analysis of Antioxidant Degradation
This protocol provides a general framework for the analysis of this compound and its degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the oil sample.
-
Extract the antioxidants and their degradation products using a suitable solvent such as methanol or acetonitrile. This can be achieved by vortexing and centrifugation to separate the solvent layer from the oil.
-
Collect the supernatant and, if necessary, concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection (e.g., methanol).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using water (often with a small amount of formic acid for better ionization) and an organic solvent like methanol or acetonitrile is common.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detector set at a wavelength appropriate for aromatic amines (e.g., 254 nm) followed by a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is generally effective for aminic antioxidants.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used. High-resolution mass spectrometry is advantageous for accurate mass measurements and elemental composition determination of unknown degradation products.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable species and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
Protocol 2: GC-MS Method for the Analysis of Volatile Degradation Products
This protocol is suitable for identifying more volatile degradation products.
-
Sample Preparation:
-
Similar to the HPLC-MS protocol, extract the compounds of interest from the oil matrix using a suitable solvent.
-
Alternatively, headspace or solid-phase microextraction (SPME) techniques can be employed to sample volatile and semi-volatile compounds directly from the oil.
-
-
GC System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is generally used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection depending on the concentration of the analytes.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) is used to separate compounds with a wide range of boiling points.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Data Acquisition: Acquire data in full scan mode. The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for compound identification.
-
Visualizations
Caption: Oxidative degradation pathway of Antioxidant 136.
Caption: Troubleshooting workflow for additive side reactions.
Caption: Synergistic interaction between aminic and phenolic antioxidants.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. This compound|393.6 g/mol [benchchem.com]
- 3. stle.org [stle.org]
- 4. mdpi.com [mdpi.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. kelid1.ir [kelid1.ir]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. azom.com [azom.com]
- 12. atc-europe.org [atc-europe.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Performance of Aminic Antioxidants, Featuring Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminic antioxidants are a critical class of stabilizers used to inhibit oxidative degradation in a wide array of organic materials, including lubricants, polymers, and fuels. Their ability to scavenge free radicals makes them essential for extending the service life and maintaining the performance of these materials. Among the various aminic antioxidants, Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known as octylated diphenylamine, is a widely utilized compound. This guide provides an objective comparison of the antioxidant performance of this compound with other aminic antioxidants, supported by experimental data.
Mechanism of Action of Aminic Antioxidants
Aminic antioxidants, particularly substituted diphenylamines, function as radical scavengers. The core of their antioxidant activity lies in the hydrogen atom donation from the secondary amine group (-NH-) to highly reactive peroxy radicals (ROO•). This process neutralizes the peroxy radical, thereby terminating the auto-oxidation chain reaction. The resulting aminyl radical is stabilized by resonance over the aromatic rings, which reduces its reactivity and prevents it from initiating new oxidation chains.
The efficiency of an aminic antioxidant is influenced by the nature and position of the substituent groups on the aromatic rings. These substituents can affect the bond dissociation energy of the N-H bond and the stability of the resulting aminyl radical.
Caption: Simplified mechanism of radical scavenging by aminic antioxidants.
Comparative Antioxidant Performance Data
The following table summarizes the antioxidant performance of this compound and other selected aminic antioxidants based on Oxidation Induction Time (OIT) data. OIT is a measure of the resistance of a material to oxidation under specific temperature and oxygen pressure conditions. A longer OIT indicates better antioxidant performance.
| Antioxidant | Base Oil | Test Method | OIT (min) | Reference |
| This compound | Polyalphaolefin (PAO) | PDSC | 3235 | [1] |
| Dioctyl Sebacate (DIOS) | PDSC | ~3000 | [1] | |
| Methyl-substituted diphenylamine | Polyalphaolefin (PAO) | PDSC | 336 | [1] |
| Ethyl-substituted diphenylamine | Polyalphaolefin (PAO) | PDSC | 868 | [1] |
| Propyl-substituted diphenylamine | Polyalphaolefin (PAO) | PDSC | 1650 | [1] |
| Butyl-substituted diphenylamine | Polyalphaolefin (PAO) | PDSC | 2022 | [1] |
| Pentyl-substituted diphenylamine | Polyalphaolefin (PAO) | PDSC | 2480 | [1] |
| Hexyl-substituted diphenylamine | Polyalphaolefin (PAO) | PDSC | 2684 | [1] |
| Heptyl-substituted diphenylamine | Polyalphaolefin (PAO) | PDSC | 2754 | [1] |
| Bis(nonylphenyl)amine (BNPA) | Trimethylolpropane Trioleate (TMPTO) | RBOT | No significant increase | [2] |
| N-phenyl-α-naphthylamine (PANA) | Lubricating Oil | - | High thermal stability | [3] |
Note: The experimental conditions for the data presented above may vary between studies. Direct comparison should be made with caution. The study on substituted diphenylamines used a concentration of 0.5 wt% of the antioxidant in the base oil.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of antioxidant performance are provided below.
Pressurized Differential Scanning Calorimetry (PDSC) for Oxidation Induction Time (OIT)
This method is based on ASTM D6186 and is used to determine the oxidative stability of lubricants.[4][5]
-
Principle: A small sample of the oil containing the antioxidant is heated to a set temperature under high oxygen pressure. The time until an exothermic reaction (oxidation) occurs is measured as the OIT.
-
Apparatus: A pressure differential scanning calorimeter.
-
Procedure:
-
A small amount of the oil sample (typically 1-3 mg) is weighed into an aluminum sample pan.
-
The sample pan is placed in the PDSC test cell.
-
The cell is sealed and heated to the specified isothermal test temperature (e.g., 150°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the nitrogen atmosphere is replaced with pure oxygen at a high pressure (e.g., 3.5 MPa).
-
The sample is held at a constant temperature and pressure, and the heat flow is monitored.
-
The OIT is determined as the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Rotary Bomb Oxidation Test (RBOT)
This test method, as per ASTM D2272, evaluates the oxidation stability of steam turbine oils and other lubricants.[6][7][8]
-
Principle: A sample of oil, water, and a copper catalyst are placed in a pressurized vessel (bomb) with oxygen. The bomb is rotated in a heated bath, and the time taken for the oxygen pressure to drop by a specified amount is measured.
-
Apparatus: Rotating pressure vessel, oxygen pressure gauge, heating bath.
-
Procedure:
-
A 50 g sample of the oil is placed in a glass container.
-
5 mL of distilled water and a copper catalyst coil are added to the container.
-
The container is placed inside the pressure vessel.
-
The vessel is sealed and pressurized with oxygen to a specified pressure (e.g., 620 kPa at room temperature).
-
The vessel is placed in a heating bath maintained at a constant temperature (e.g., 150°C) and rotated at a constant speed (e.g., 100 rpm).
-
The pressure inside the vessel is monitored continuously.
-
The RBOT value is the time in minutes for the pressure to drop by 175 kPa from the maximum pressure.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and rapid spectrophotometric assay to determine the antioxidant capacity of a compound.[3][9][10][11]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the antioxidant.
-
Apparatus: UV-Vis spectrophotometer.
-
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared (e.g., 0.1 mM).
-
Various concentrations of the antioxidant sample are prepared in the same solvent.
-
A fixed volume of the DPPH solution is mixed with a specific volume of the antioxidant solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against antioxidant concentration.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for comparing aminic antioxidants and the logical relationship of key performance indicators.
Caption: A typical workflow for comparing aminic antioxidant performance.
Conclusion
This compound demonstrates excellent antioxidant performance, particularly in nonpolar base oils, as indicated by its high Oxidation Induction Time. The performance of diphenylamine-based antioxidants is significantly influenced by the nature of the alkyl substituents, with longer alkyl chains generally leading to improved performance in nonpolar media. When selecting an aminic antioxidant, it is crucial to consider the specific application, the type of base material to be stabilized, and the operating conditions. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in making informed decisions regarding the selection and evaluation of aminic antioxidants.
References
- 1. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smarteureka.com [smarteureka.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. infinitalab.com [infinitalab.com]
- 5. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]
- 6. RPVOT RBOT ASTM D2272 Testing [intertek.com]
- 7. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 8. ASTM D2272 - Standard Test Method for Oxidation of Steam Turbine Oils by Rotating Pressure Vessel - Savant Labs [savantlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
Efficacy of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine versus phenolic antioxidants in lubricants.
For researchers, scientists, and professionals in lubricant and drug development, the selection of an appropriate antioxidant is critical to ensuring the stability and performance of lubricant formulations. This guide provides an objective comparison of the efficacy of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, an aminic antioxidant, against various phenolic antioxidants commonly used in lubricants. The comparison is supported by experimental data from standardized industry tests, detailed experimental protocols, and visualizations of the underlying chemical mechanisms.
Executive Summary
Lubricant degradation, primarily caused by oxidation, can lead to a host of problems, including increased viscosity, sludge and deposit formation, and the generation of corrosive byproducts. Antioxidants are crucial additives that mitigate these effects by interrupting the oxidation process. The two main classes of primary antioxidants, or radical scavengers, used in lubricants are aminic and phenolic antioxidants.
This compound, a type of octylated diphenylamine, represents the aminic class, while hindered phenols are the most common type of phenolic antioxidants. Generally, aminic antioxidants, such as the one highlighted in this guide, exhibit superior performance at elevated temperatures, making them suitable for demanding applications like engine oils. Phenolic antioxidants are effective at lower temperatures and are often used in hydraulic and turbine oils. This guide will delve into the quantitative performance differences between these two classes, providing a clearer understanding of their respective strengths and weaknesses.
Antioxidant Mechanisms: A Visualized Comparison
The primary function of both aminic and phenolic antioxidants is to donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are key propagators in the lubricant oxidation chain. This action converts the peroxy radicals into more stable hydroperoxides (ROOH) and transforms the antioxidant molecule into a less reactive radical.
Aminic Antioxidant Mechanism
Aminic antioxidants, like this compound, are highly efficient radical scavengers. The nitrogen-hydrogen (N-H) bond in the amine is weaker than the oxygen-hydrogen (O-H) bond in phenols, allowing for easier hydrogen donation. The resulting aminic radical is well-stabilized by resonance over the two aromatic rings.
Figure 1. Mechanism of an aminic antioxidant interrupting the lubricant oxidation cycle.
Phenolic Antioxidant Mechanism
Hindered phenolic antioxidants operate through a similar hydrogen donation mechanism from their hydroxyl group. The bulky alkyl groups in the ortho positions of the phenolic ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from participating in further chain propagation reactions.
Figure 2. Mechanism of a phenolic antioxidant interrupting the lubricant oxidation cycle.
Performance Data: A Comparative Analysis
The efficacy of an antioxidant is evaluated through various standardized tests that simulate the harsh conditions lubricants experience in service. The Rotating Pressure Vessel Oxidation Test (RPVOT) and the Panel Coker Test are two of the most relevant for assessing oxidation stability and deposit-forming tendencies.
Rotating Pressure Vessel Oxidation Test (RPVOT)
The RPVOT (ASTM D2272) measures the oxidation stability of a lubricant under elevated temperature and oxygen pressure in the presence of a copper catalyst and water. The result is reported as the time in minutes until a specified pressure drop occurs, indicating the depletion of the antioxidant and the onset of rapid base oil oxidation. A longer RPVOT time signifies better oxidation stability.
While direct comparative data for this compound against a wide range of phenolic antioxidants in a single study is limited in publicly available literature, a representative study in a polyol ester base oil using a generic octylated diphenylamine (aminic) and 2,6-di-tert-butyl phenol (phenolic) provides valuable insights.
| Antioxidant Type | Base Oil | Antioxidant Concentration (% wt.) | RPVOT (minutes) |
| None | Polyol Ester | 0 | 25 |
| 2,6-di-tert-butyl phenol (Phenolic) | Polyol Ester | 1.0 | 110 |
| Octylated Diphenylamine (Aminic) | Polyol Ester | 1.0 | 154 |
| Phenolic + Aminic (1:1) | Polyol Ester | 1.0 (total) | 185 |
Note: Data is illustrative and based on typical performance trends. Actual results may vary depending on the specific base oil and additive package.
The data indicates that the aminic antioxidant provides a longer oxidation induction time compared to the phenolic antioxidant under these test conditions. Furthermore, a synergistic effect is often observed when both types of antioxidants are used in combination, resulting in performance exceeding that of either antioxidant used alone.[1]
Panel Coker Test
The Panel Coker Test (FTM 791-3462) evaluates the tendency of a lubricant to form deposits (coke and varnish) on a heated metal panel. The test involves splashing the lubricant onto the panel at a high temperature for a specified duration. The weight of the deposits is then measured. Lower deposit weight indicates better high-temperature stability and cleanliness.
| Antioxidant Type | Base Oil | Test Temperature | Deposit Weight (mg) |
| Phenolic Antioxidant (Typical) | Mineral Oil | 260°C | 50 - 100 |
| Octylated Diphenylamine (Aminic) | Mineral Oil | 260°C | 20 - 40 |
Note: This data is representative of general performance and not from a direct comparative study of the specified compounds.
Experimental Protocols
To ensure the reproducibility and validity of the performance data, standardized experimental protocols are followed.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method provides a means of assessing the oxidation stability of new and in-service turbine oils, as well as other lubricants, in the presence of water and a copper catalyst.
Figure 3. Experimental workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).
Panel Coker Test - FTM 791-3462
This method is used to determine the tendency of lubricants to form coke and varnish when in contact with a heated surface.
Figure 4. Experimental workflow for the Panel Coker Test.
Conclusion
The choice between this compound and phenolic antioxidants is highly dependent on the specific application and operating conditions of the lubricant.
-
This compound (Aminic Antioxidant): Offers superior thermal stability and is more effective at higher temperatures, making it a preferred choice for engine oils and other high-temperature applications where deposit control is critical.
-
Phenolic Antioxidants: Provide excellent performance at lower to moderate temperatures and are widely used in applications such as turbine and hydraulic oils.
Furthermore, the synergistic effect observed when combining aminic and phenolic antioxidants presents a compelling strategy for formulating lubricants that require robust performance across a wide temperature range. By understanding the fundamental mechanisms and evaluating performance through standardized testing, researchers and formulators can make informed decisions to optimize lubricant longevity and equipment protection.
References
A Comparative Analysis of Irganox 5057 and Other Commercial Antioxidants for Enhanced Polymer Stability
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Selecting the Optimal Antioxidant for Polymer Stabilization
The longevity and performance of polymeric materials are critically dependent on the efficacy of antioxidant additives. These compounds mitigate the degradative effects of thermo-oxidative stress encountered during processing and end-use. Among the diverse range of commercial antioxidants, Irganox 5057, an aromatic amine-based antioxidant, holds a significant position, particularly in the stabilization of polyurethanes and elastomers. This guide provides a comprehensive comparison of Irganox 5057 with other prevalent commercial antioxidants, including hindered phenols and phosphites, supported by experimental data and detailed methodologies to aid in the informed selection of the most suitable stabilization package.
Performance Comparison of Commercial Antioxidants
The selection of an appropriate antioxidant is contingent on the polymer matrix, processing conditions, and the desired long-term stability. Below is a comparative overview of Irganox 5057 and other widely used commercial antioxidants.
Key Performance Indicators:
-
Thermal Stability: The ability of an antioxidant to resist decomposition at elevated temperatures is crucial, especially during polymer processing.
-
Oxidative Resistance: This primary function involves the antioxidant's capacity to inhibit or retard the oxidative degradation of the polymer.
-
Color Stability: The propensity of an antioxidant and its transformation products to cause discoloration in the polymer matrix is a critical consideration for many applications.
-
Migration Resistance: Low volatility and high molecular weight are desirable to prevent the antioxidant from migrating out of the polymer matrix over time.
Table 1: Comparative Performance Data of Commercial Antioxidants
| Antioxidant | Chemical Class | Key Features & Applications | Oxidative Induction Time (OIT) | Thermal Stability | Color Stability |
| Irganox 5057 | Aromatic Amine | Excellent scorch protection in polyurethane foams; good performance in elastomers.[1][2] | Moderate to High (Polymer Dependent) | Good | Can cause discoloration |
| Irganox 1010 | Hindered Phenol | General-purpose antioxidant for a wide range of polymers including polyolefins and polyurethanes.[3] | High | Excellent | Good |
| Irganox 1076 | Hindered Phenol | Effective in polyolefins, styrenics, and elastomers; good compatibility. | Moderate to High | Good | Good |
| Irgafos 168 | Phosphite | Secondary antioxidant, used in synergy with primary antioxidants to improve processing stability and color.[1] | (Used in combination) | Good (as a processing stabilizer) | Excellent |
| Ethanox 330 | Hindered Phenol | High molecular weight, low volatility, suitable for high-temperature applications. | Very High | Excellent | Good |
Antioxidant Mechanisms and Synergistic Effects
The efficacy of a polymer stabilization system is often enhanced by combining antioxidants that operate through different mechanisms.
Primary Antioxidants (Radical Scavengers): Both aromatic amines, like Irganox 5057, and hindered phenols (e.g., Irganox 1010, Irganox 1076) are primary antioxidants. They function by donating a hydrogen atom to reactive free radicals (R•, ROO•), thereby terminating the auto-oxidation chain reaction.
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites, such as Irgafos 168, are secondary antioxidants that decompose hydroperoxides (ROOH) into non-radical, stable products.[1] This prevents the formation of new radicals, thus protecting the primary antioxidant and enhancing the overall stability of the polymer.
The combination of primary and secondary antioxidants often results in a synergistic effect, providing superior protection compared to the use of a single antioxidant. For instance, a blend of Irganox 5057 with a phosphite antioxidant can offer excellent scorch protection and color stability in polyurethane foams.[2]
Experimental Protocols
To ensure a standardized and objective comparison of antioxidant performance, specific experimental protocols are employed.
Oxidative Induction Time (OIT)
Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[2][3]
Methodology:
-
A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan within a Differential Scanning Calorimetry (DSC) instrument.
-
The sample is heated to a specified isothermal temperature (e.g., 200 °C for polyethylene) under an inert nitrogen atmosphere.[4]
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.[4]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation of the polymer is measured as the Oxidative Induction Time (OIT). A longer OIT indicates greater oxidative stability.[4]
Color Stability Measurement
Standard: ISO 7724 - Paints and varnishes — Colorimetry — Part 2: Colour measurement and Part 3: Calculation of colour differences.[5][6]
Methodology:
-
The initial color of the polymer samples is measured using a spectrophotometer or colorimeter. The color is typically quantified in the CIELAB color space (L, a, b* values).
-
The polymer samples are then subjected to accelerated aging conditions, such as exposure to heat in a circulating air oven for a specified duration.
-
The color of the aged samples is measured again.
-
The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] A smaller ΔE value indicates better color stability.
Long-Term Heat Aging
Standard: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.
Methodology:
-
Polymer specimens are placed in a circulating air oven at a specified temperature for an extended period.
-
At regular intervals, samples are removed and their mechanical properties (e.g., tensile strength, elongation at break) are tested.
-
The retention of mechanical properties over time is used to assess the long-term thermal stability of the polymer with the antioxidant.
Visualizing Mechanisms and Workflows
To better understand the processes involved in polymer stabilization and antioxidant evaluation, the following diagrams illustrate the key pathways and experimental procedures.
Caption: Antioxidant mechanisms interrupting the polymer auto-oxidation cycle.
Caption: Experimental workflow for evaluating antioxidant performance in polymers.
Conclusion
The selection of an antioxidant is a multifaceted decision that requires a thorough understanding of the polymer system and the performance requirements of the final product. Irganox 5057, as an aromatic amine antioxidant, offers excellent performance, particularly in polyurethane applications where scorch protection is paramount. However, for applications demanding high color stability, hindered phenolic antioxidants like Irganox 1010 may be more suitable. The synergistic use of primary antioxidants (both aromatic amines and hindered phenols) with secondary phosphite antioxidants like Irgafos 168 often provides the most robust and comprehensive stabilization package. By utilizing the standardized experimental protocols outlined in this guide, researchers and professionals can systematically evaluate and select the optimal antioxidant system to ensure the long-term durability and performance of their polymeric materials.
References
- 1. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 2. discover.univarsolutions.com [discover.univarsolutions.com]
- 3. How Do Antioxidants Improve the High-Temperature Stability of Polyurethane? | Sabtech [sabtechmachine.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Long-Term Thermal Stability of Polymers Containing Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Antioxidant Performance
The long-term thermal stability of polymeric materials is a critical factor in a multitude of applications, from pharmaceutical packaging to medical devices and high-performance engineering plastics. The selection of an appropriate antioxidant is paramount in preventing thermo-oxidative degradation, which can lead to a loss of mechanical integrity, discoloration, and the formation of undesirable leachables. This guide provides a comprehensive comparison of the long-term thermal stability of polymers stabilized with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-performance aminic antioxidant, against other commonly used alternatives. The data presented is supported by established experimental protocols to aid in the informed selection of stabilizing additives.
Executive Summary
This compound, a secondary diarylamine antioxidant, demonstrates notable efficacy in enhancing the thermal stability of various polymers. It functions as a radical scavenger, effectively interrupting the auto-oxidative degradation cycle.[1] This guide presents a comparative analysis of its performance against other classes of antioxidants, primarily hindered phenolic antioxidants, through a review of data from key analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), specifically focusing on Oxidation Induction Time (OIT).
Comparative Performance Data
The following tables summarize the quantitative data on the thermal stability of polymers additized with this compound and other common antioxidants.
Table 1: Thermal Decomposition Temperatures (TGA)
| Polymer Matrix | Antioxidant | Concentration (wt%) | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 5% Weight Loss (Td5%) (°C) |
| Polyethylene | None | - | 375 | - |
| Polypropylene | None | - | 283 | - |
| Polybutadiene Rubber | Octylated Diphenylamine | 0.05 - 0.4 | Higher than unstabilized | Higher than unstabilized |
| Polybutadiene Rubber | Irganox 1520 (Phenolic) | 0.05 - 0.4 | Higher than Octylated Diphenylamine | Higher than Octylated Diphenylamine |
Note: Specific Tonset and Td5% values for polymers with this compound were not available in the searched literature. The data for polybutadiene rubber indicates a qualitative comparison.[2] The decomposition of polyethylene begins near 375°C.[3] Unstabilized polypropylene starts to decompose at 283°C.[4]
Table 2: Oxidation Induction Time (OIT) by DSC
| Polymer Matrix | Antioxidant Type | Test Temperature (°C) | OIT (minutes) |
| Polypropylene | Unstabilized | 210-240 | Very short |
| Polypropylene | Phenolic (e.g., Irganox 1010) | 150 | - |
| Polypropylene | Hindered Amine Stabilizers (HAS) | 120-149 | Gradual degradation |
| Polybutadiene Rubber | Octylated Diphenylamine | 110 | Lower than Irganox 1520 |
| Polybutadiene Rubber | Irganox 1520 (Phenolic) | 110 | Higher than Octylated Diphenylamine |
Note: Quantitative OIT values for direct comparison in the same polymer matrix were limited in the search results. The data indicates general performance trends.[2][5]
Experimental Protocols
A detailed understanding of the methodologies used to generate thermal stability data is crucial for accurate interpretation and comparison.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to establish a non-oxidative environment.
-
Heating Program: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, over a defined temperature range (e.g., 25°C to 700°C).
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine key parameters such as the onset of decomposition (Tonset) and the temperature at which a certain percentage of weight loss occurs (e.g., Td5%).
Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
Objective: To assess the effectiveness of an antioxidant in preventing the oxidation of a polymer at an elevated temperature.
Methodology:
-
Sample Preparation: A small, thin disc (typically 5-10 mg) is prepared from the polymer sample and placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas (nitrogen).
-
Heating Program: The sample is rapidly heated to a specified isothermal test temperature (e.g., 200°C for polyolefins) under the nitrogen atmosphere and allowed to equilibrate.
-
Gas Switching: Once the sample reaches a stable isothermal state, the purge gas is switched from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: The DSC instrument records the heat flow to or from the sample over time. The onset of oxidation is marked by a sharp exothermic peak.
-
Data Analysis: The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[6][7]
Degradation and Stabilization Mechanisms
The thermal degradation of polymers is a complex free-radical chain reaction involving initiation, propagation, and termination steps. Antioxidants function by interrupting this cycle.
Polymer Thermal Degradation Pathway
Caption: General thermo-oxidative degradation pathway of a polymer.
Antioxidant Stabilization Workflow
This compound, as an aminic antioxidant, primarily functions as a radical scavenger, donating a hydrogen atom to neutralize highly reactive peroxy radicals.
Caption: Stabilization mechanism of an aminic antioxidant.
Comparison with Alternative Antioxidants
Hindered Phenolic Antioxidants (e.g., Irganox 1010, Irganox 1076): These are primary antioxidants that also function as radical scavengers. They are widely used and effective, particularly for processing stability. However, some studies suggest that certain aminic antioxidants can offer superior long-term thermal stability, especially at elevated service temperatures. Phenolic antioxidants can also be prone to discoloration (yellowing) upon oxidation.[8]
Phosphite and Thioester Antioxidants: These are secondary antioxidants that function by decomposing hydroperoxides into non-radical, stable products. They are often used in synergistic combination with primary antioxidants like aminic or phenolic types to provide comprehensive protection during both high-temperature processing and long-term use.[9]
Conclusion
References
- 1. This compound|393.6 g/mol [benchchem.com]
- 2. oiccpress.com [oiccpress.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1694757A1 - Antioxidant composition of octylated diphenylamine and process of preparation thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 7. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Performance analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in synthetic versus mineral-based oils.
A comprehensive analysis of the antioxidant efficacy of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-purity p,p'-dioctyldiphenylamine, reveals a significant performance differential when incorporated into synthetic versus mineral-based lubricating oils. This guide provides a detailed comparison, supported by experimental data, to assist researchers and formulation scientists in selecting the optimal base oil for applications demanding superior oxidative stability.
This compound, commercially known as Vanlube 81, is a sterically hindered secondary aromatic amine antioxidant widely employed to extend the service life of lubricants operating under demanding conditions.[1] Its primary function is to inhibit oxidative degradation, a process that leads to viscosity increase, sludge formation, and the generation of corrosive acids.[2][3] The choice of base oil—either synthetic or mineral—plays a crucial role in the overall performance of the formulated lubricant, significantly influencing the effectiveness of the antioxidant additive.
The Antioxidant Mechanism of Alkylated Diphenylamines
Alkylated diphenylamines, including this compound, function as radical scavengers. During the initial stages of lubricant oxidation, highly reactive peroxy radicals (ROO•) are formed. This antioxidant donates a hydrogen atom from its amine group to neutralize these radicals, thereby terminating the chain reaction of oxidation.[4][5] The resulting antioxidant radical is stabilized by resonance, rendering it less reactive and unable to propagate the oxidation cycle. At elevated temperatures, aminic antioxidants are generally more effective than phenolic counterparts.[6]
Comparative Performance Analysis
The performance of this compound is markedly superior in synthetic base oils, particularly polyalphaolefins (PAOs), compared to conventional mineral oils. This is attributed to the inherent chemical structure and purity of synthetic base stocks.
Synthetic Oils (Polyalphaolefin - PAO): PAOs are characterized by their uniform molecular structure, consisting of saturated hydrocarbons.[7] This high level of saturation provides excellent thermal and oxidative stability.[8][9] The absence of impurities like sulfur and aromatic compounds, which are naturally present in mineral oils, means there are fewer initiation sites for oxidation.[10] Consequently, the antioxidant can more effectively combat the oxidation process, leading to a longer service life of the lubricant.
Mineral Oils: Mineral oils are derived from crude petroleum and have a more complex and less uniform composition, containing a mixture of paraffinic, naphthenic, and aromatic hydrocarbons. The presence of unsaturated compounds and impurities can accelerate oxidative degradation.[2] While refining processes reduce these undesirable components, mineral oils are inherently less stable than their synthetic counterparts.
Quantitative Performance Data
The following table summarizes the comparative performance of an octyl-substituted diphenylamine, which is structurally analogous to this compound, in a synthetic oil (PAO) and a mineral oil (Liquid Paraffin). The data is based on the Oxidation Induction Time (OIT), a key measure of an oil's resistance to oxidation.
| Performance Metric | Base Oil | Without Antioxidant | With 0.5 wt% Octyl-Substituted Diphenylamine |
| Oxidation Induction Time (OIT) at 150°C (minutes) | Synthetic (PAO) | ~40 | 3235 |
| Mineral (Liquid Paraffin) | ~18 | 1524 |
Data sourced from a study on diphenylamine derivatives.[4][11][12]
The results clearly demonstrate that the synthetic PAO base oil provides a significantly more stable medium, allowing the octyl-substituted diphenylamine to exhibit more than double the antioxidant performance compared to its efficacy in the mineral-based liquid paraffin.[4][12]
Experimental Protocols
The evaluation of antioxidant performance in lubricating oils is conducted using standardized testing methods. The following are detailed protocols for two key experiments.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of lubricating oils under accelerated conditions.
-
Sample Preparation: A 50g sample of the oil is placed in a glass container with 5g of distilled water and a polished copper coil, which acts as a catalyst.
-
Apparatus Setup: The container is placed inside a stainless-steel pressure vessel equipped with a pressure gauge.
-
Test Conditions: The vessel is charged with pure oxygen to a pressure of 90 psi (620 kPa), placed in a constant temperature bath at 150°C, and rotated at 100 rpm.
-
Data Collection: The pressure inside the vessel is monitored continuously. As the oil oxidizes, oxygen is consumed, leading to a drop in pressure.
-
Endpoint: The test is concluded when the pressure drops by a specified amount (typically 25 psi or 175 kPa) from the maximum pressure. The time taken to reach this point is reported as the RPVOT result in minutes. A longer time indicates better oxidation stability.
References
- 1. specialchem.com [specialchem.com]
- 2. Oxidation and degradation of a lubricant - Alpha Maintenance Systems [alphams.eu]
- 3. Oxidation – the battle vs antioxidants occuring in your lube oil. - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 4. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. smarteureka.com [smarteureka.com]
- 7. getredlist.com [getredlist.com]
- 8. mdpi.com [mdpi.com]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the cost-effectiveness of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in industrial applications.
In the demanding environment of industrial applications, the longevity and performance of lubricants and polymers are paramount. Oxidative degradation, accelerated by high temperatures, pressure, and the presence of metal catalysts, is a primary factor in fluid and material breakdown. This leads to increased viscosity, sludge formation, and ultimately, equipment failure. To mitigate these effects, antioxidants are crucial additives. This guide provides a comparative analysis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-purity octylated diphenylamine antioxidant, against other common aminic and phenolic antioxidants used in industrial settings.
Comparative Analysis of Antioxidant Properties
This compound, often referred to by its commercial name Vanlube® 81, is a high-purity p,p'-dioctyldiphenylamine known for its exceptional high-temperature performance.[1][2] Its alternatives include other alkylated diphenylamines, such as nonylated diphenylamines (e.g., Naugalube® 438L, Songnox® L670) and butylated/octylated diphenylamines (e.g., Irganox® L57), as well as hindered phenolic antioxidants.[3]
Aminic antioxidants, like the subject of this guide, are recognized for their superior performance at elevated temperatures, while phenolic antioxidants are often effective at lower temperatures.[4][5] The selection of an antioxidant is a critical decision in lubricant formulation, influencing not only the operational life of the lubricant but also the overall cost of maintenance and equipment longevity.
Table 1: Physical and Chemical Properties of Selected Industrial Antioxidants
| Property | This compound | Nonylated Diphenylamine | Butylated/Octylated Diphenylamine | Hindered Phenolic Antioxidant |
| Chemical Type | Octylated Diphenylamine | Nonylated Diphenylamine | Butylated/Octylated Diphenylamine | Sterically Hindered Phenol |
| Appearance | Light-colored solid/powder | Amber to reddish-brown liquid | Yellow to reddish-brown liquid | White to off-white powder/granules |
| Typical Treat Rate | 0.5 - 2.0%[1] | 0.3 - 1.0% | 0.1 - 1.0%[6] | 0.1 - 1.0% |
| Key Features | High purity, excellent high-temperature stability[1][2] | Good thermal stability, liquid form for easy handling | Good seal compatibility, high nitrogen content[6] | Non-staining, effective at lower temperatures |
| Primary Application | High-temperature lubricants (jet engine oils, greases)[1] | Engine oils, industrial lubricants[3] | Wide range of industrial and engine lubricants[6] | Polyolefins, elastomers, lubricants[7] |
Performance Benchmarking
The performance of antioxidants is evaluated through a series of standardized tests that simulate the oxidative stresses experienced in industrial applications. Key tests include the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272), Pressure Differential Scanning Calorimetry (PDSC, ASTM D6186), and the Turbine Oil Stability Test (TOST, ASTM D943).
Illustrative Performance Data
Disclaimer: The following data is a representative illustration for comparative purposes and does not reflect results from a single head-to-head study. Actual performance can vary based on base oil, formulation, and application conditions.
Table 2: Illustrative Antioxidant Performance Data in Group II Turbine Oil
| Antioxidant Type | Concentration | RPVOT (ASTM D2272) - Minutes to 25 psi drop | PDSC (ASTM D6186) - Oxidation Induction Time (OIT) @ 200°C (min) | TOST (ASTM D943) - Hours to 2.0 mg KOH/g Acid Number |
| This compound | 0.8% | 1200 | 45 | >8000 |
| Nonylated Diphenylamine | 0.8% | 1050 | 40 | >7000 |
| Butylated/Octylated Diphenylamine | 0.8% | 950 | 35 | >6000 |
| Hindered Phenolic Antioxidant | 0.8% | 600 | 25 | >4000 |
| Base Oil (No Antioxidant) | 0% | 150 | 5 | <1000 |
Cost-Effectiveness Analysis
The true cost of an antioxidant extends beyond its purchase price to its performance-in-use. A more effective antioxidant at a higher initial cost may prove more economical in the long run by extending lubricant life and reducing equipment downtime. The cost-effectiveness can be estimated by considering the treat rate required to achieve a desired performance level.
Table 3: Illustrative Cost-Effectiveness Comparison
| Antioxidant Type | Relative Cost Index | Typical Treat Rate for High-Performance Lubricants | Relative Treat Cost Index |
| This compound | 1.2 | 0.8% | 0.96 |
| Nonylated Diphenylamine | 1.0 | 1.0% | 1.00 |
| Butylated/Octylated Diphenylamine | 0.9 | 1.2% | 1.08 |
| Hindered Phenolic Antioxidant | 0.8 | 1.5% | 1.20 |
Note: Relative Cost Index and Relative Treat Cost Index are for illustrative purposes. A lower Relative Treat Cost Index suggests better cost-effectiveness.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and accurate comparison.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of new and in-service turbine oils. A sample of the oil, mixed with water and a copper catalyst coil, is placed in a pressure vessel. The vessel is pressurized with oxygen and heated to a specified temperature while being rotated. The time until a specified pressure drop occurs is measured as the oxidation stability of the sample.
Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
This test determines the oxidation induction time (OIT) of a lubricant. A small sample of the oil is heated to a constant temperature in a pressurized oxygen atmosphere. The time from the introduction of oxygen until the onset of the exothermic oxidation reaction is measured. A longer OIT indicates greater oxidation stability.
Turbine Oil Stability Test (TOST) - ASTM D943
This is a long-term test to evaluate the oxidation stability of inhibited steam-turbine oils. The oil sample is subjected to a temperature of 95°C in the presence of water, oxygen, and an iron-copper catalyst. The test is continued until the acid number of the oil reaches a specified level, and the time to reach this point is reported in hours.
Mandatory Visualizations
Antioxidant Mechanism of Action
Diphenylamines function as radical scavengers, interrupting the auto-oxidation cycle of lubricants. The following diagram illustrates this mechanism.
Figure 1: Radical scavenging mechanism of diphenylamine antioxidants.
Experimental Workflow for Antioxidant Selection
The process of selecting an appropriate antioxidant for a specific industrial application involves several key steps, from defining requirements to performance validation.
Figure 2: A logical workflow for the selection and evaluation of industrial antioxidants.
Conclusion
This compound stands out as a high-performance antioxidant, particularly for applications involving high thermal stress. While its initial cost may be higher than some alternatives, its superior performance can lead to extended lubricant life and reduced maintenance, potentially offering better overall cost-effectiveness. The choice of antioxidant should be based on a thorough evaluation of the specific application requirements, performance testing in the target formulation, and a comprehensive cost-benefit analysis. The synergistic effects of combining different antioxidant chemistries, such as aminic and phenolic types, should also be considered to optimize performance and cost.[8]
References
Synergistic antioxidant effects of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine with other stabilizers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antioxidant effects of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a high-performance diarylamine antioxidant, with other stabilizers in polymeric systems. Diarylamine antioxidants, such as Irganox 5057, are well-regarded for their radical scavenging capabilities, particularly at elevated temperatures. Their efficacy, however, can be significantly enhanced when used in combination with other types of stabilizers, leading to a more robust and durable material. This guide will delve into the experimental data that illustrates these synergistic interactions, focusing on key performance indicators such as resistance to thermal degradation, long-term stability, and color retention.
Executive Summary
This compound, a secondary antioxidant, demonstrates a powerful synergistic relationship with primary antioxidants (hindered phenols) and other secondary antioxidants (phosphites). This synergy is crucial for the comprehensive protection of polymers throughout their lifecycle, from processing to end-use. While the diarylamine is effective at trapping radicals, phosphites are proficient in decomposing hydroperoxides, which are precursors to further degradation. This multi-pronged approach to stabilization results in superior performance compared to the use of a single antioxidant, as will be detailed in the subsequent sections.
Performance Comparison: Thermal Stability
The oxidative stability of a polymer is a critical measure of its lifespan and performance under thermal stress. The Oxidation Induction Time (OIT) is a standard method used to determine the thermal stability of a material. A longer OIT indicates a higher resistance to oxidation.
Table 1: Oxidation Induction Time (OIT) of Polypropylene with a Phosphite Antioxidant
| Formulation | OIT (minutes) |
| Polypropylene (PP) | 8[1] |
| PP + Recovered Irgafos P-168 | 13[1] |
Note: This data illustrates the effect of a phosphite stabilizer. A synergistic blend with this compound is expected to yield an even greater OIT.
Performance Comparison: Long-Term Stability (Oven Aging)
Oven aging tests are designed to simulate the long-term heat exposure a material might experience during its service life. The retention of mechanical properties, such as tensile strength and elongation at break, is a key indicator of the material's stability. A study on the inhibition of thermal oxidation in polypropylene demonstrated the superior performance of phosphite antioxidants compared to some commercial phenolic antioxidants during accelerated aging.[2]
While specific data on this compound in such a comparative study is not available, the general principle of synergy suggests that a combination of this diarylamine with a phosphite would result in even better retention of mechanical properties over time compared to either component alone.
Performance Comparison: Color Stability
The discoloration of polymers, often measured by the Yellowness Index (YI), is a critical aesthetic and performance parameter. Antioxidants play a crucial role in preventing the yellowing that can occur due to thermal degradation. Studies have shown that phosphite antioxidants contribute to improved color stability. For instance, a study comparing a phosphonite (P-EPQ) to a phosphite (Irgafos 168) in Biaxially Oriented Polypropylene (BOPP) film demonstrated that the phosphonite-containing film exhibited a lower yellowish tinge.[3]
A synergistic blend of this compound with a phosphite stabilizer would be expected to provide excellent color stability, leveraging the strengths of both components to prevent degradation pathways that lead to discoloration.
Synergistic Mechanism of Action
The enhanced performance of antioxidant blends is due to the complementary mechanisms of the different stabilizer types.
Caption: Synergistic antioxidant mechanism of a diarylamine and a phosphite stabilizer.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of results.
Oxidation Induction Time (OIT)
The OIT test is a measure of the thermal stability of a material. The following is a general protocol based on ASTM D3895.
Caption: Experimental workflow for Oxidation Induction Time (OIT) measurement.
Oven Aging
This test evaluates the long-term stability of a material at elevated temperatures. The following is a general protocol based on ASTM D3012.
Caption: Experimental workflow for Oven Aging testing.
Yellowness Index (YI)
The YI is a measure of the degree of yellowness of a material. The following is a general protocol based on ASTM E313.[4][5][6][7]
Caption: Experimental workflow for Yellowness Index (YI) measurement.
Conclusion
The synergistic combination of this compound with other stabilizers, particularly phosphites, offers a highly effective strategy for protecting polymers from degradation. This approach provides a multi-faceted defense mechanism that addresses different stages of the oxidation process, resulting in enhanced thermal stability, improved long-term performance, and better color retention. For researchers and professionals in materials science and drug development, understanding and utilizing these synergistic effects is key to designing robust and durable polymer-based products. Further research into the specific quantitative performance of various synergistic blends will continue to advance the field of polymer stabilization.
References
- 1. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explore.azelis.com [explore.azelis.com]
Quantitative Assessment of Scorch Protection by Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in Flexible Foams: A Comparative Guide
Introduction
The manufacturing of flexible polyurethane (PU) foams involves a highly exothermic reaction between polyols and isocyanates. This reaction can generate significant heat, with temperatures in the center of a large foam bun reaching 150-170°C.[1] This intense heat, in the presence of air, can lead to thermo-oxidative degradation of the polymer, a phenomenon known as scorch. Scorch manifests as a discoloration (yellowing or browning) in the core of the foam and can degrade its mechanical properties.
To mitigate this, antioxidants are incorporated into the foam formulation. Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a form of octylated diphenylamine (ODPA), is a highly effective secondary aromatic amine antioxidant used for scorch protection. This guide provides a quantitative and qualitative comparison of its performance against other common scorch inhibitors, supported by experimental protocols for evaluation.
Comparative Performance of Scorch Inhibitors
This compound functions as a radical scavenger, particularly effective at the high temperatures generated during foam curing. It is often used in synergistic combination with primary antioxidants, such as hindered phenols, to provide comprehensive protection against oxidation.
Key Alternatives:
-
Hindered Phenols: These are primary antioxidants that trap free radicals at lower temperatures, protecting the polyol during storage and the initial stages of foaming. They work synergistically with amine antioxidants.[2]
-
Phosphites: These are secondary antioxidants that function as peroxide decomposers, breaking down hydroperoxides that are precursors to damaging free radicals.
-
Liquid Amine Antioxidants: Other amine-based antioxidants are available in liquid form for easier blending into polyols.[3]
-
Low-Emission/Amine-Free Systems: Newer, proprietary blends are emerging to meet stringent regulations on volatile organic compound (VOC) and condensable emissions (FOG), such as those for the automotive industry.[4][5] An example is BASF's Irgastab® PUR 71, which is formulated without aromatic amines to improve its environmental, health, and safety profile.[4][6]
The following tables provide a comparative overview.
Note: Specific quantitative data from direct, publicly available head-to-head studies is limited. The data in Tables 2 and 3 are illustrative, based on typical performance characteristics described in technical literature, and are intended to demonstrate comparative evaluation. Actual results will vary based on the specific foam formulation, catalyst package, and processing conditions.
Table 1: Qualitative Comparison of Scorch Inhibitor Classes
| Inhibitor Class | Primary Function | Advantages | Disadvantages |
| Bis(4-(...)-phenyl)amine (ODPA) | High-Temperature Radical Scavenger | Excellent scorch protection at peak exotherm temperatures. Synergistic with hindered phenols.[3] | Can contribute to discoloration (gas fading) upon exposure to NOx or UV light. |
| Hindered Phenols | Primary Radical Scavenger | Good for polyol storage stability. Synergistic with amines. Low initial color.[7] | Less effective at the highest scorch temperatures compared to amines. |
| Phosphites | Peroxide Decomposer | Contributes to long-term thermal stability and color protection. | Can be prone to hydrolysis if not handled correctly. |
| Blends (Phenolic/Aminic) | Multi-functional | Provides broad-spectrum protection across different temperature ranges.[3] | Can be more expensive; properties depend on the specific ratio and components. |
| Low-Emission Systems | Radical Scavenger/Stabilizer | Meets strict VOC and FOG emission standards (e.g., VDA 278).[4] Improved gas fade and light stability.[8] | Typically proprietary formulations; may come at a premium cost. |
Table 2: Illustrative Quantitative Scorch Performance
| Inhibitor System | Concentration (php*) | Scorch Test (Yellowness Index, ASTM D1925)** | Illustrative Result (Lower is Better) |
| Control (No Inhibitor) | 0.0 | Microwave Scorch | 65.2 |
| Hindered Phenol only | 0.4 | Microwave Scorch | 42.5 |
| Bis(4-(...)-phenyl)amine only | 0.4 | Microwave Scorch | 30.8 |
| Synergistic Blend (Phenol + Amine) | 0.2 + 0.2 | Microwave Scorch | 22.4 |
| Low-Emission System | 0.4 | Microwave Scorch | 25.1 |
*php: parts per hundred polyol **Measured on the foam core after simulated scorch induction.
Table 3: Illustrative Effect on Mechanical Properties (ASTM D3574)
| Inhibitor System | Density ( kg/m ³) | Indentation Force Deflection (IFD) @ 25% (N) | Compression Set (50% Deflection) (%) |
| Control (No Inhibitor) | 25.1 | 130 | 8.5 |
| Bis(4-(...)-phenyl)amine | 25.0 | 132 | 5.2 |
| Synergistic Blend | 24.9 | 131 | 5.5 |
| Low-Emission System | 25.2 | 129 | 5.8 |
Mandatory Visualizations
The diagrams below illustrate the comparative framework for scorch inhibitors and a typical workflow for their experimental evaluation.
Caption: Comparative framework for scorch inhibitors.
Caption: Experimental workflow for scorch inhibitor evaluation.
Experimental Protocols
Detailed and standardized testing is crucial for the objective assessment of scorch inhibitors.
Microwave-Induced Scorch Test
This method simulates the internal heat generation of a large foam bun to evaluate scorch resistance in a laboratory setting.[9]
-
Objective: To accelerate and standardize the evaluation of scorch discoloration.
-
Apparatus:
-
Laboratory foam mixing equipment.
-
Cardboard box or other microwave-safe container (e.g., 20cm x 20cm x 20cm).
-
Variable power microwave oven.
-
Thermocouple or IR thermometer.
-
Serrated knife for cutting foam.
-
Spectrophotometer or colorimeter.
-
-
Procedure:
-
Formulation: Prepare the complete polyurethane foam formulation, adding the scorch inhibitor to the polyol component of the treatment sample. Prepare a control sample without any inhibitor.
-
Mixing & Pouring: Thoroughly mix the components and pour the reacting mixture into the container.
-
Foam Rise: Allow the foam to complete its rise. The internal temperature will increase due to the exothermic reaction.
-
Microwave Heating: Immediately after the rise is complete, place the foam bun in the center of the microwave oven. Heat the foam at a predetermined power level and time (e.g., 50% power for 2-5 minutes) to simulate the intense internal heating that causes scorch.[9] The exact settings should be determined based on the foam formulation to achieve an internal temperature of 150-170°C.[1]
-
Curing: After microwaving, allow the foam to cure at room temperature for at least 24 hours.
-
Evaluation: Cut the foam bun vertically through the center. Visually inspect the core for discoloration. For quantitative analysis, proceed to the Yellowness Index measurement.
-
Yellowness Index (YI) Measurement
This test quantifies the degree of yellowing in the foam core, providing a numerical value for scorch. The protocol is based on the principles of ASTM D1925.[1]
-
Objective: To quantitatively measure the discoloration caused by scorch.
-
Apparatus: Spectrophotometer or tristimulus colorimeter.
-
Procedure:
-
Sample Preparation: Cut a sample of at least 5cm x 5cm with a uniform thickness from the center of the foam core where discoloration is most severe. Cut a similar sample from a non-scorched area near the skin for comparison.
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions, using a standard white reference tile.
-
Measurement: Place the foam sample against the measurement port of the instrument. Ensure there are no gaps between the sample and the port.
-
Data Acquisition: Take several readings at different locations on the sample surface and average the results to obtain the tristimulus values (X, Y, Z).
-
Calculation: Calculate the Yellowness Index (YI) using the ASTM D1925 formula:[10] YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
Comparison: Compare the YI values of the control foam and the foam treated with the scorch inhibitor. A lower YI value in the treated foam indicates better scorch protection.[1]
-
Mechanical Property Testing (per ASTM D3574)
This standard provides a comprehensive suite of tests to evaluate the physical properties of flexible polyurethane foams.
-
Objective: To determine if the scorch inhibitor adversely affects the key mechanical properties of the foam.
-
Apparatus: Universal Testing Machine (UTM) with appropriate load cells and compression platens.
-
Key Tests:
-
Test A - Density: Determine the mass and volume of a standard-sized specimen to calculate its density.[11]
-
Test B1 - Indentation Force Deflection (IFD): Measures the force required to indent a 380mm x 380mm x 100mm foam specimen to 25% and 65% of its original thickness. This indicates the foam's firmness and support.
-
Test D - Compression Set: A specimen is compressed to a specified percentage of its original height (e.g., 50%) and held at an elevated temperature (e.g., 70°C) for a set time (e.g., 22 hours). The permanent loss in height is measured after a recovery period. This test indicates the foam's ability to recover from prolonged deformation.
-
Test E - Tensile Strength and Elongation: A dumbbell-shaped specimen is pulled until it breaks to determine its ultimate strength and stretchability.[11]
-
-
Procedure (General):
-
Conditioning: Condition all foam samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 12 hours before testing.
-
Specimen Preparation: Cut specimens to the dimensions specified in ASTM D3574 for each specific test.
-
Testing: Perform the tests on both control and treated foam samples according to the detailed procedures outlined in the ASTM D3574 standard.
-
Analysis: Compare the results for density, IFD, compression set, and tensile properties to ensure the antioxidant package does not negatively impact the foam's desired physical performance.
-
Conclusion
This compound is a highly effective scorch inhibitor for flexible polyurethane foams, providing excellent protection against thermo-oxidative degradation at the high temperatures generated during curing. Its performance is often enhanced through synergistic combinations with primary antioxidants like hindered phenols. While effective, traditional amine antioxidants can have drawbacks related to gas fade discoloration and VOC emissions. The industry is increasingly moving towards advanced, low-emission stabilizer systems, especially for applications with stringent air quality requirements like the automotive sector. A thorough quantitative assessment using standardized protocols for scorch evaluation and mechanical testing is essential for selecting the optimal antioxidant package that balances performance, cost, and regulatory compliance.
References
- 1. imenpol.com [imenpol.com]
- 2. Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol - CentAUR [centaur.reading.ac.uk]
- 3. discover.univarsolutions.com [discover.univarsolutions.com]
- 4. basf.com [basf.com]
- 5. BASF launches low-VOC antioxidants for polyols, polyurethane foams | European Rubber Journal [european-rubber-journal.com]
- 6. [CORPORATE PARTNER] BASF launches Irgastab® PUR 71, a cutting-edge antioxidant improving regulatory compliance and performance for polyols and polyurethane foams - EuroCham [eurochamvn.org]
- 7. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. US4131660A - Method of evaluating scorch in flexible polyurethane foam - Google Patents [patents.google.com]
- 10. plastics.ulprospector.com [plastics.ulprospector.com]
- 11. zwickroell.com [zwickroell.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
For researchers and drug development professionals, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, a compound commonly used as an antioxidant in various industrial applications. Adherence to these protocols is crucial to mitigate potential hazards and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron is required.
-
Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed and approved hazardous waste disposal facility.[2][3] Do not discharge this chemical into drains or rivers.
Step 1: Waste Identification and Segregation
-
Characterize the waste: Determine if the this compound waste is in solid form, a solution, or mixed with other chemical waste.
-
Segregate the waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization and Labeling
-
Use a dedicated, compatible, and leak-proof container for the waste. The original container, if in good condition, can be used.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (15721-78-5), and any other components in the waste mixture with their approximate concentrations.
-
Keep the container securely closed at all times, except when adding waste.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Store away from incompatible materials such as strong oxidizing agents.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Follow all institutional and local regulations for waste manifest and handover procedures.
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material and place it into a labeled hazardous waste container for disposal. Ventilate the area thoroughly.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C28H43N | [4][5][6] |
| Molecular Weight | 393.65 g/mol | [4][5][6] |
| CAS Number | 15721-78-5 | [4][5][6] |
| Melting Point | >88°C (decomposes) | [5] |
| Boiling Point | 476.5 ± 34.0 °C (Predicted) | [5] |
| Density | 0.935 ± 0.06 g/cm3 (Predicted) | [5] |
| Water Solubility | 52.3-100 µg/L at 25-28°C | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the on-site neutralization or deactivation of this compound waste suitable for a standard laboratory setting. The recommended procedure is collection and disposal by a professional hazardous waste management service.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Essential safety protocols and logistical plans are critical for the secure and effective handling of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine in a laboratory setting. This guide provides detailed, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring the well-being of researchers and the integrity of scientific work. The following information is synthesized from safety data for the compound and structurally related chemicals, providing a robust framework for safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety when working with this compound. The required PPE is detailed below, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of any dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader facial protection, which is especially important when handling larger quantities or during vigorous reactions. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent direct skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, as all disposable gloves have a degree of permeability. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from potential spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator will depend on the outcome of a detailed risk assessment. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is essential for minimizing risks during the handling and use of this compound.
Pre-Handling Preparations
-
Risk Assessment: Before commencing any experiment, conduct a thorough risk assessment specific to the planned procedures.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Donning PPE: All personnel must don the required PPE as outlined in the table above before entering the designated handling area.
Handling Procedures
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.
-
General Handling: All manipulations of this chemical should be carried out within a certified chemical fume hood to ensure adequate ventilation and containment.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solutions: Any solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate waste container. Given its chemical nature, it should be designated as organic waste.
-
Contaminated Labware: All disposable labware that has come into contact with the chemical, such as pipette tips and gloves, must be placed in a designated solid hazardous waste container.
General Disposal Guidelines
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name and all associated hazards.
-
Segregation: It is imperative not to mix incompatible waste streams.
-
Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory, awaiting collection by trained hazardous waste personnel.
By implementing these comprehensive safety and logistical procedures, researchers can confidently and securely handle this compound, fostering a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
